Boc-Asp(OMe)-fluoromethyl ketone
Beschreibung
Eigenschaften
IUPAC Name |
methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-53-3 | |
| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187389-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Boc-Asp(OMe)-fluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Asp(OMe)-fluoromethyl ketone, also referred to as Boc-D(OMe)-FMK, is a widely utilized cell-permeable, irreversible, and broad-spectrum inhibitor of caspases. Caspases, a family of cysteine-aspartic proteases, are central to the execution of the apoptotic signaling cascade. By covalently modifying the active site of these enzymes, Boc-Asp(OMe)-FMK effectively blocks the downstream events of apoptosis, making it a valuable tool in the study of programmed cell death and a potential starting point for the development of therapeutics targeting apoptosis-related diseases. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant cellular pathways.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of a broad range of caspases. Its mechanism can be dissected into several key stages:
-
Cellular Uptake: The molecule is rendered cell-permeable by the presence of a tert-Butyloxycarbonyl (Boc) protecting group and a methyl ester (OMe) on the aspartic acid residue. These lipophilic moieties facilitate its passive diffusion across the cell membrane into the cytoplasm.
-
Intracellular Activation: Once inside the cell, cytosolic esterases hydrolyze the methyl ester, unmasking a reactive carboxylic acid. This de-esterification is a crucial step for the inhibitor's activity.
-
Irreversible Caspase Inhibition: The inhibitor's specificity for caspases is conferred by the aspartic acid residue, which mimics the natural substrate recognition site (P1 position) of these proteases. The core of its inhibitory action lies in the fluoromethyl ketone (FMK) "warhead." The catalytic cysteine residue in the active site of a caspase performs a nucleophilic attack on the carbonyl carbon of the FMK group. This initially forms a reversible thiohemiketal intermediate. Subsequently, an intramolecular reaction leads to the displacement of the fluoride (B91410) ion and the formation of a stable, irreversible covalent thioether bond between the inhibitor and the caspase. This covalent modification permanently inactivates the enzyme.
Quantitative Data
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Inhibition of Apoptosis | Human Neutrophils | IC₅₀ | 39 µM | [1][2][3] |
| Prevention of Fas-induced and spontaneous apoptosis | Polymorphonuclear leukocytes | Concentration | 100 µM | [2] |
| Increase in LDH release (indicative of cell death) | J774.1/JA-4 cells | Concentration | 20 µM | [2] |
Signaling Pathways and Experimental Workflows
Inhibition of the Apoptotic Signaling Cascade
Boc-Asp(OMe)-FMK intervenes in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by inhibiting the initiator and executioner caspases that propagate the death signal.
Caption: Inhibition of Apoptotic Pathways by Boc-Asp(OMe)-FMK.
Chemical Mechanism of Irreversible Inhibition
The fluoromethyl ketone moiety is the key functional group responsible for the irreversible inactivation of caspases.
Caption: Chemical Mechanism of Irreversible Caspase Inhibition.
Experimental Protocols
Protocol for Cell-Based Caspase Activity Assay
This protocol outlines a general method for assessing the inhibitory effect of Boc-Asp(OMe)-FMK on caspase activity in a cell-based fluorescent assay.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
Boc-Asp(OMe)-FMK (stock solution in DMSO)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight if applicable.
-
Inhibitor Pre-treatment: Prepare working solutions of Boc-Asp(OMe)-FMK in cell culture medium. A typical concentration range to test is 10-100 µM. Pre-incubate the cells with the inhibitor or a vehicle control (DMSO) for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the appropriate wells. Include a positive control (inducer, no inhibitor) and a negative control (vehicle only).
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 3-6 hours).
-
Cell Lysis:
-
For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
For adherent cells, aspirate the medium.
-
Wash the cells once with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the caspase substrate in an appropriate assay buffer.
-
Add the substrate solution to each well of a new black 96-well plate.
-
Transfer the cell lysates to the corresponding wells of the plate containing the substrate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Analysis: Compare the fluorescence intensity of the inhibitor-treated samples to the positive and negative controls to determine the extent of caspase inhibition.
Protocol for Western Blot Analysis of Caspase Cleavage
This protocol describes how to use Western blotting to visualize the inhibition of pro-caspase cleavage by Boc-Asp(OMe)-FMK.
Materials:
-
Treated cell lysates (as prepared in the cell-based assay protocol)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3) overnight at 4°C with gentle agitation. The antibody should detect both the pro-form and the cleaved, active form of the caspase.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensities corresponding to the pro-caspase and cleaved caspase in the different treatment groups. Effective inhibition by Boc-Asp(OMe)-FMK will result in a decrease in the intensity of the cleaved caspase band and a corresponding retention of the pro-caspase band, similar to the untreated control. Analysis of downstream targets like PARP will also show a reduction in cleavage in the presence of the inhibitor.
Conclusion
This compound is a potent tool for the in vitro and in vivo study of apoptosis. Its mechanism as a cell-permeable, irreversible pan-caspase inhibitor is well-understood, although a more detailed characterization of its inhibitory profile against individual caspases would be beneficial. The provided protocols and diagrams serve as a comprehensive resource for researchers employing this inhibitor to dissect the complex machinery of programmed cell death.
References
Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide to a Broad-Spectrum Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D(OMe)-FMK, is a well-established, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] Its ability to broadly target and inhibit caspases, the key executioners of apoptosis, has made it an invaluable tool in the study of programmed cell death and related pathological conditions. This technical guide provides a comprehensive overview of Boc-D(OMe)-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of its role in apoptotic signaling pathways.
Mechanism of Action
Boc-D(OMe)-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases.[4] The fluoromethyl ketone (FMK) moiety is a key component of this inhibitory action. The inhibitor is designed with a C-terminal aspartic acid residue, a recognition motif for caspases. Once the inhibitor binds to the active site, the fluoromethyl group reacts with the active site cysteine, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream apoptotic signaling cascade. Its cell-permeable nature allows it to effectively penetrate the cell membrane and inhibit intracellular caspases.[1][2][3]
Data Presentation: Quantitative Inhibition Data
Despite its characterization as a broad-spectrum caspase inhibitor, comprehensive quantitative data on the inhibition of individual purified caspases by this compound is not extensively available in the public domain. The most frequently cited inhibitory concentration is in the context of a cellular assay:
| Assay Description | Cell Type | IC50 Value |
| Inhibition of TNFα-stimulated apoptosis | Neutrophils | 39 µM[1][2] |
It is important to note that this IC50 value reflects the effective concentration required to inhibit a complex cellular process (apoptosis) rather than the direct inhibition of a specific purified caspase enzyme. Further enzymatic assays with purified caspases would be necessary to determine the specific IC50 or Ki values for each member of the caspase family.
Experimental Protocols
Caspase Activity Assay
This protocol is adapted from a study comparing the effects of Boc-D(OMe)-FMK and zVAD-fmk on caspase subtype activity.[4]
Objective: To measure the activity of specific caspases in cell lysates following treatment with Boc-D(OMe)-FMK.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNFα)
-
This compound (Boc-D(OMe)-FMK)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Boc-D(OMe)-FMK (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis using the desired stimulus and incubate for the appropriate time.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add Reaction Buffer to a final volume of 100 µL.
-
Add the specific fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation and emission wavelengths specific for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity in Boc-D(OMe)-FMK-treated samples to the vehicle control to determine the percentage of inhibition.
-
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of Boc-D(OMe)-FMK on cell viability in response to an apoptotic stimulus.
Objective: To determine the viability of cells treated with an apoptosis inducer in the presence or absence of Boc-D(OMe)-FMK.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (Boc-D(OMe)-FMK)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with desired concentrations of Boc-D(OMe)-FMK for 1-2 hours.
-
Treat cells with the apoptosis-inducing agent. Include appropriate controls (untreated cells, vehicle control, inducer only).
-
Incubate for a period relevant to the apoptotic stimulus (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the culture medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Extrinsic apoptosis pathway inhibition by Boc-D(OMe)-FMK.
Caption: Intrinsic apoptosis pathway inhibition by Boc-D(OMe)-FMK.
Experimental Workflow
References
Unveiling the Intricacies of Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Boc-Asp(OMe)-fluoromethyl ketone. This compound is a well-established, cell-permeable, irreversible broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. Due to its ability to modulate these fundamental cellular processes, this compound serves as an invaluable tool in chemical biology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, also known as Boc-D-FMK, is a synthetic peptide derivative. The presence of the fluoromethyl ketone (FMK) moiety is crucial for its mechanism of action, allowing it to act as an irreversible inhibitor. The N-terminal tert-butyloxycarbonyl (Boc) protecting group and the O-methylated aspartic acid residue enhance its cell permeability.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-oxopentanoate |
| Synonyms | Boc-D-FMK, BAF, Boc-Asp(OMe)-FMK |
| CAS Number | 187389-53-3[1] |
| Molecular Formula | C₁₁H₁₈FNO₅[1] |
| Molecular Weight | 263.26 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>11.65 mg/mL) and Ethanol (>41.65 mg/mL). Insoluble in water.[2] |
| SMILES | COC(=O)C--INVALID-LINK--C(=O)CF |
| Storage | Store at -20°C, protected from moisture. |
Mechanism of Action and Biological Activity
This compound functions as a pan-caspase inhibitor, meaning it can inhibit a wide range of caspase enzymes. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. The fluoromethyl ketone group of Boc-Asp(OMe)-FMK forms a covalent thioether bond with the cysteine residue in the active site of caspases, leading to their irreversible inactivation.
Beyond its well-documented role as a caspase inhibitor, this compound has also been shown to inhibit other cysteine proteases, such as cathepsins H and L. This broader specificity should be considered when interpreting experimental results.
Table 2: Biological Activity and Inhibitory Concentrations
| Target/Process | Inhibition Data | Cell Type/System |
| TNFα-stimulated apoptosis | IC₅₀ = 39 µM[3][4] | Neutrophils |
| Caspases | Broad-spectrum inhibitor (Specific Kᵢ/IC₅₀ values for individual caspases are not readily available in the public domain) | Various |
| Cathepsin H | Inhibitor (Specific Kᵢ/IC₅₀ values not readily available) | N/A |
| Cathepsin L | Inhibitor (Specific Kᵢ/IC₅₀ values not readily available) | N/A |
Signaling Pathways
This compound is a valuable tool for dissecting signaling pathways that involve caspase activation, primarily the extrinsic and intrinsic pathways of apoptosis.
Inhibition of the Fas-Mediated Apoptosis Pathway
The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding to its ligand (FasL), initiates a signaling cascade leading to apoptosis. This process is heavily reliant on the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). Boc-Asp(OMe)-FMK can effectively block this pathway by inhibiting these key caspases.
References
An In-Depth Technical Guide to the Synthesis of Peptidyl Fluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Peptidyl fluoromethyl ketones (FMKs) are a critical class of compounds in drug discovery and chemical biology, primarily serving as potent and selective inhibitors of cysteine and serine proteases. Their unique mechanism of action, involving the formation of a stable thioether or hemiacetal linkage with the active site residue of the target enzyme, has led to their widespread use as therapeutic candidates and molecular probes. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing peptidyl FMKs, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams of the reaction workflows.
Core Synthetic Strategies
The synthesis of peptidyl FMKs can be broadly categorized into solution-phase and solid-phase methodologies. Each approach offers distinct advantages and is suited for different research and development scales. The choice of strategy often depends on the desired peptide sequence, the scale of the synthesis, and the available resources.
Solution-Phase Synthesis
Solution-phase synthesis offers flexibility in terms of reaction monitoring and purification of intermediates. Key solution-phase routes to peptidyl FMKs include:
-
Halogen-Exchange: This method typically involves the synthesis of a peptidyl bromomethyl or chloromethyl ketone precursor, followed by a nucleophilic substitution reaction with a fluoride (B91410) source.
-
Modified Dakin-West Reaction: A classic reaction in organic chemistry, the Dakin-West reaction can be adapted to produce peptidyl FMKs from N-acyl amino acids and fluoroacetic anhydride.[1][2][3][4][5]
-
Epoxide Ring-Opening: This approach utilizes the ring-opening of a suitable epoxide precursor with a fluoride nucleophile to introduce the fluoromethyl ketone moiety.[6][7][8][9][10]
-
From Diazoketones: The reaction of a peptidyl diazoketone with a source of fluoride provides a direct route to the corresponding fluoromethyl ketone.[6][11][12]
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient assembly of peptides on a solid support.[13][14][15] The incorporation of a C-terminal fluoromethyl ketone can be achieved through various strategies, often involving the pre-synthesis of a fluoromethyl ketone-containing amino acid derivative that is then coupled to the resin.[13][16]
Quantitative Data Summary
The efficiency of each synthetic route can vary significantly depending on the specific peptide sequence and reaction conditions. The following tables summarize typical yields for key steps in the synthesis of peptidyl FMKs.
| Solution-Phase Method | Key Transformation | Substrate/Precursor | Yield (%) | Reference |
| Halogen-Exchange | Bromomethyl Ketone to Fluoromethyl Ketone | 3-Phthalimido-1-bromo-4-phenyl-2-butanone | 45 | [6] |
| Halogen-Exchange | Bromomethyl Ketone to Fluoromethyl Ketone | Fmoc-Asp(OtBu)-bromomethyl ketone | 18-38 | [17] |
| Modified Dakin-West | N-Benzoyl-alanine to Bz-DL-Ala-CH2F | N-Benzoyl-alanine | 20-25 | [1] |
| From Diazoketone | Diazoketone to Bromomethyl Ketone | Boc-protected amino acid diazoketones | High | [11] |
| From Diazoketone | Diazoketone to Fluoromethyl Ketone | Cbz-Phe-CHN2 | Unsuccessful | [16] |
| Epoxide Ring-Opening | Epoxide to Fluorohydrin | Various epoxides | 36->95 | [7] |
| Solid-Phase Method | Key Transformation | Resin/Linker | Overall Yield (%) | Reference |
| Fmoc-SPPS | Cleavage from resin | 2-Chlorotrityl resin | 46 (for a linear precursor) | [15] |
| Fmoc-SPPS | Synthesis of Z-VAD(OMe)-FMK | MBHA resin with hydrazone linker | Not explicitly stated, but peptide purity was high | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of peptidyl FMKs.
Protocol 1: Solution-Phase Synthesis of a Peptidyl Bromomethyl Ketone from a Diazoketone
This protocol describes the conversion of a peptidyl diazoketone to the corresponding bromomethyl ketone, a common precursor for halogen-exchange reactions.
Materials:
-
Boc-protected amino acid diazoketone
-
Concentrated hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid diazoketone in diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated HBr to the stirred solution. Gas evolution (N2) should be observed.
-
Continue stirring at 0°C until the evolution of gas ceases, typically for 30-60 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude bromomethyl ketone.
-
The crude product can be purified by crystallization or flash chromatography if necessary.[11]
Protocol 2: Solid-Phase Synthesis of a Peptidyl Fluoromethyl Ketone (Z-VAD(OMe)-FMK)
This protocol outlines the manual solid-phase synthesis of the caspase inhibitor Z-VAD(OMe)-FMK.[13]
Materials:
-
Fmoc-Asp(OMe)-FMK-hydrazone linked to 4-methylbenzhydrylamine (B1223480) (MBHA) resin
-
Fmoc-Ala-OH
-
Z-Val-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS)
-
Diethyl ether
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH (5 equivalents), HATU (4.5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Dissolve Z-Val-OH (5 equivalents), HATU (4.5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage: Treat the dried peptide-resin with an ice-cold solution of the cleavage cocktail for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic workflows for preparing peptidyl fluoromethyl ketones.
Caption: Halogen-Exchange pathway for peptidyl FMK synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 6. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Asp(OMe)-fluoromethyl ketone (CAS: 187389-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) is a well-established, cell-permeable, and irreversible pan-caspase inhibitor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, this guide illustrates the key signaling pathways affected by this inhibitor, providing a deeper understanding of its biological context.
Chemical and Physical Properties
This compound is a synthetic peptide derivative that serves as a potent tool for studying apoptosis and other cellular processes mediated by caspases. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 187389-53-3 |
| Molecular Formula | C₁₁H₁₈FNO₅ |
| Molecular Weight | 263.26 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥11.65 mg/mL) and Ethanol (≥41.65 mg/mL). Insoluble in water. |
| Storage | Store at -20°C for long-term stability (at least 6 months). Avoid freeze-thaw cycles. |
Mechanism of Action
Boc-Asp(OMe)-FMK is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death). The fluoromethyl ketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme.
The methyl ester group on the aspartate residue enhances the cell permeability of the compound. Once inside the cell, cellular esterases are thought to cleave the methyl ester, activating the inhibitor.[1]
Beyond its well-documented role as a caspase inhibitor, Boc-Asp(OMe)-FMK has also been shown to inhibit other cysteine proteases, such as cathepsins H and L.[2] This broader specificity should be considered when interpreting experimental results.
Quantitative Data
The inhibitory activity of this compound has been quantified against various targets. The following table summarizes the available data.
| Target Enzyme/Process | Inhibition Metric | Value | Cell Type/System |
| TNFα-stimulated apoptosis | IC₅₀ | 39 µM | Neutrophils |
| Caspase-3 | Inhibitor | Novel | - |
| Broad-spectrum Caspase | Inhibitor | Potent | - |
| Cathepsin H | Inhibitor | Active | - |
| Cathepsin L | Inhibitor | Active | - |
Signaling Pathways
This compound primarily impacts the apoptosis signaling pathway by directly inhibiting caspases. It also influences the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Apoptosis is a tightly regulated process involving a cascade of caspase activation. Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, can block this cascade at multiple points, thereby preventing the execution of cell death. The diagram below illustrates the general mechanism of apoptosis and the points of inhibition by Boc-Asp(OMe)-FMK.
References
An In-depth Technical Guide to Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D-FMK, is a well-established tool in apoptosis research. It functions as a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of programmed cell death.[1][2][3] Its ability to enter cells and covalently bind to the active site of caspases makes it a valuable reagent for studying the roles of these enzymes in various physiological and pathological processes.[2] The methyl ester group on the aspartate residue enhances its cell permeability, and once inside the cell, it is cleaved by intracellular esterases to reveal the active inhibitor.[1] This guide provides a comprehensive overview of the key literature, experimental protocols, and signaling pathways associated with Boc-Asp(OMe)-FMK.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈FNO₅ | [2][4] |
| Molecular Weight | 263.26 g/mol | [2][4] |
| CAS Number | 187389-53-3 | [1][4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [1] |
Mechanism of Action
Boc-Asp(OMe)-FMK is an irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of caspases. The fluoromethyl ketone (FMK) moiety acts as a reactive electrophile that is attacked by the nucleophilic thiol group of the caspase's active site cysteine. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream events of the apoptotic cascade. While it is known as a broad-spectrum or pan-caspase inhibitor, its efficiency can vary between different caspase enzymes.[5]
Quantitative Data: Inhibitory Activity
Quantitative data on the specific inhibitory concentrations of Boc-Asp(OMe)-FMK against individual caspases are not extensively reported in the readily available literature. However, its effect on apoptosis induced by specific stimuli has been quantified.
| Target/Process | Cell Type | IC₅₀ Value | Reference |
| TNF-α-stimulated apoptosis | Neutrophils | 39 µM | [1][6] |
Off-Target Effects:
Boc-Asp(OMe)-FMK has been reported to inhibit other cysteine proteases, notably cathepsins H and L.[1][3] Specific inhibitory constants (Ki or IC50 values) for these off-target effects are not consistently available in the literature. Researchers should be aware of these potential off-target activities when interpreting experimental results.
Experimental Protocols
In Vitro Caspase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of Boc-Asp(OMe)-FMK on caspase activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Boc-Asp(OMe)-FMK (stock solution in DMSO)
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 142 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 0.2% NP-40, and protease inhibitors)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture vessel and treat with an apoptosis-inducing agent in the presence or absence of varying concentrations of Boc-Asp(OMe)-FMK (e.g., 10-100 µM). A vehicle control (DMSO) should be included.
-
Cell Lysis: After the desired incubation period, harvest the cells and wash with ice-cold PBS. Lyse the cells on ice for 20-30 minutes.
-
Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Bring the total volume to 100 µL with assay buffer.
-
Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Express caspase activity as relative fluorescence units (RFU) and normalize to the untreated control.
In Vivo Apoptosis Inhibition in a Rodent Model
This protocol is a general guideline for administering Boc-Asp(OMe)-FMK in a rat model to study its effects on apoptosis in vivo.[7]
Materials:
-
Boc-Asp(OMe)-FMK
-
Vehicle (e.g., DMSO, saline)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Model of apoptosis induction (e.g., bile duct ligation)
Procedure:
-
Animal Model: Induce apoptosis in the target tissue or organ system according to the established experimental model.
-
Inhibitor Preparation: Prepare a stock solution of Boc-Asp(OMe)-FMK in a suitable vehicle. A final injection volume should be determined based on the animal's weight.
-
Administration: Administer Boc-Asp(OMe)-FMK via an appropriate route. For example, a dosage of 1.5 mg/kg has been used via intraperitoneal (i.p.) injection in rats.[7]
-
Timing of Administration: The timing of inhibitor administration will depend on the experimental design. It can be given prophylactically before the apoptotic stimulus or therapeutically after the insult.
Signaling Pathway and Experimental Workflow Diagrams
Apoptosis Signaling Pathways
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases which are inhibited by Boc-Asp(OMe)-FMK.
References
An In-depth Technical Guide on the Role of Boc-Asp(OMe)-fluoromethyl ketone in Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[] The execution of this intricate process is primarily orchestrated by a family of cysteine proteases known as caspases.[2] These enzymes exist as inactive zymogens and, upon activation, initiate a proteolytic cascade that culminates in the systematic dismantling of the cell. Given their central role, the modulation of caspase activity has become a critical tool for researchers studying apoptosis and developing therapeutic interventions for diseases characterized by its dysregulation.
One such tool is Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK. This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[3][4] Its ability to enter living cells and covalently bind to the active site of caspases makes it an invaluable reagent for elucidating the role of these proteases in various apoptotic pathways. This guide provides a comprehensive overview of BAF, its mechanism of action, experimental applications, and the signaling pathways it targets.
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the caspase substrate recognition sequence, which typically involves cleavage after an aspartic acid residue. The inhibitor contains a fluoromethylketone (FMK) reactive group that forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases.[5] This covalent modification permanently inactivates the enzyme, thereby halting the downstream apoptotic signaling cascade. The inclusion of a methyl ester group enhances the cell permeability of the compound, allowing it to effectively reach its intracellular targets. Once inside the cell, cytoplasmic esterases are thought to cleave the methyl ester, revealing the active inhibitory moiety.[6]
Applications in Apoptosis Research
BAF is widely used as a general or pan-caspase inhibitor in both in vitro and in vivo studies to:
-
Determine if a specific cell death pathway is caspase-dependent.
-
Elucidate the sequence of caspase activation in a signaling cascade.
-
Prevent apoptosis induced by a wide range of stimuli, including TNF-α, Fas ligand, and chemotherapeutic agents.[7][8]
-
Investigate the cellular processes that are regulated by caspases beyond apoptosis, such as inflammation.
It is important to note that while BAF is a powerful tool, it is considered a broad-spectrum inhibitor and may also inhibit other cysteine proteases, such as cathepsins H and L, at higher concentrations.[6] Furthermore, some studies have shown that in certain cellular contexts, pan-caspase inhibitors can shift the mode of cell death from apoptosis to necrosis.[2][9]
Quantitative Data
| Inhibitor | Target | Cell Type | Stimulus | IC50 | Reference |
| Boc-D-FMK | Broad-spectrum caspase | Neutrophils | TNF-α | 39 µM | [4][10] |
| Boc-D-FMK | Broad-spectrum caspase | p815 cells | Genistein | 50 µM (prevents apoptosis) | [4] |
Signaling Pathways
BAF intervenes in the core machinery of apoptosis by inhibiting both initiator and effector caspases. The two primary apoptosis signaling pathways are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are the primary targets of BAF.
The diagram below illustrates the major apoptosis signaling pathways and the point of intervention for pan-caspase inhibitors like BAF.
Caption: General overview of apoptotic signaling pathways and the inhibitory action of BAF.
Experimental Protocols
Below are generalized protocols for utilizing BAF in common apoptosis assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
General Preparation of BAF Stock Solution
-
Reconstitution: Prepare a stock solution of BAF in sterile DMSO. For example, a 20 mM stock solution is commonly used.[6]
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] When stored properly, it is stable for at least 3 years.[6]
In Vitro Caspase Inhibition Assay
This protocol provides a framework for assessing the ability of BAF to inhibit apoptosis in a cell culture model.
Caption: A generalized experimental workflow for studying apoptosis inhibition by BAF.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of BAF (typically in the range of 20-100 µM). A DMSO vehicle control should be included. Incubate for 1-2 hours to allow for cell penetration.[7]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., TNF-α, staurosporine, etoposide) to the wells.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis in the positive control group (typically 4-24 hours).
-
Analysis: Assess apoptosis using a suitable method:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Use fluorogenic or colorimetric substrates (e.g., Ac-DEVD-AMC for caspase-3/7) to measure caspase activity in cell lysates.
-
Western Blotting: Probe for the cleavage of key caspase substrates, such as PARP or lamin A, or for the processing of pro-caspases into their active forms.
-
Conclusion
This compound is a cornerstone tool in the field of apoptosis research. Its ability to irreversibly inhibit a broad range of caspases provides a straightforward method for determining the caspase dependency of cell death phenomena. By incorporating BAF into well-designed experiments, researchers can effectively dissect the complex signaling networks that govern programmed cell death, paving the way for new insights and the development of novel therapeutics for a host of human diseases.
References
- 2. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. adipogen.com [adipogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Dual Signaling of the Fas Receptor: Initiation of Both Apoptotic and Necrotic Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mpbio.com [mpbio.com]
Understanding the Cell Permeability of Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for Boc-Asp(OMe)-fluoromethyl ketone (Boc-D(OMe)-FMK), a widely used pan-caspase inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and cellular biology.
Introduction to this compound
This compound is a synthetic, cell-permeable, and irreversible broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][2][3] Its utility in cellular and in vivo studies hinges on its ability to efficiently cross the cell membrane to reach its intracellular targets.
The core structure of this inhibitor is a peptide-like backbone with a C-terminal fluoromethyl ketone (FMK) "warhead" that covalently modifies the active site of caspases.[1][4] To enhance its cell permeability, the side chain of the aspartic acid residue is modified by methyl esterification.[1][5]
Mechanism of Cell Entry and Activation
The cell permeability of Boc-Asp(OMe)-FMK is a classic example of a prodrug strategy. The unesterified parent compound, Boc-Asp-FMK, is a charged molecule with poor membrane permeability. The addition of a methyl group to the aspartate side chain neutralizes the negative charge, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the plasma membrane.
Once inside the cell, the inhibitor is activated by the action of ubiquitous intracellular esterases. These enzymes hydrolyze the methyl ester, regenerating the free carboxylate on the aspartate residue.[1] This de-esterification is crucial for the inhibitor's activity, as the negatively charged aspartate is essential for recognition and binding to the S1 pocket of the target caspases. The activated inhibitor then forms an irreversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively inactivating the enzyme.[1][4]
Quantitative Data
| Parameter | Value | Cell Type | Condition | Reference |
| IC₅₀ | 39 µM | Neutrophils | TNFα-stimulated apoptosis | [3][5][6][7] |
Experimental Protocols
Below are representative protocols for the preparation and application of Boc-Asp(OMe)-FMK in cell culture experiments and a general workflow for assessing its cell permeability.
Preparation of Stock Solution
-
Reconstitution: Boc-Asp(OMe)-FMK is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dry, high-quality Dimethyl Sulfoxide (DMSO).[1] A common stock concentration is 20 mM.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The product is stable for 6-8 months under these conditions.[1] Before use, allow an aliquot to warm to room temperature before opening to prevent condensation.[1]
Application in Cell Culture
-
Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight, depending on the cell type and experimental design.
-
Pre-treatment: Dilute the Boc-Asp(OMe)-FMK stock solution to the desired final concentration in pre-warmed cell culture medium. It is common practice to pre-treat cells with the inhibitor for a period (e.g., 1-2 hours) before introducing the apoptotic stimulus.
-
Induction of Apoptosis: After the pre-treatment period, add the apoptotic agent (e.g., TNF-α, staurosporine) to the culture medium containing the inhibitor.
-
Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis.
-
Analysis: Harvest the cells and analyze for markers of apoptosis (e.g., caspase activity, PARP cleavage, DNA fragmentation) using appropriate methods such as Western blotting, flow cytometry, or fluorescence microscopy.
Workflow for Assessing Cell Permeability and Efficacy
The following workflow outlines a general approach to experimentally verify the cell permeability and inhibitory efficacy of Boc-Asp(OMe)-FMK.
Signaling Pathway Context: Inhibition of Apoptosis
Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, can block both the extrinsic and intrinsic apoptotic pathways by inhibiting initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). By preventing the activation of executioner caspases, the inhibitor blocks the cleavage of key cellular substrates like PARP and lamin, thereby preventing the morphological changes associated with apoptosis and promoting cell survival.
Conclusion
This compound is an effective and widely used tool for studying caspase-dependent cellular processes. Its enhanced cell permeability, achieved through a prodrug-like esterification strategy, allows it to be used effectively in a variety of cell-based assays and in vivo models. Understanding its mechanism of uptake and intracellular activation is critical for the proper design and interpretation of experiments aimed at elucidating the roles of caspases in health and disease.
References
Methodological & Application
Application Notes and Protocols for Boc-Asp(OMe)-fluoromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death. BAF's mechanism of action involves a methyl ester group that facilitates its uptake into cells.[1][4] Once inside, cytoplasmic esterases remove the methyl ester group, activating the inhibitor.[1][4] The activated inhibitor then irreversibly binds to the catalytic site of caspases, blocking their activity and thereby inhibiting apoptosis.[3] Due to its broad specificity, BAF is a valuable tool for studying the roles of caspases in various cellular processes and for investigating the therapeutic potential of apoptosis inhibition.[1][2] It has been shown to inhibit apoptosis induced by various stimuli, including Tumor Necrosis Factor-alpha (TNF-α) and Fas signaling.[1][2][5] Beyond its role in apoptosis, BAF has also been shown to reduce the activation of NF-κB and suppress the phosphorylation of IκBα.[1][2]
Quantitative Data
The following table summarizes the effective concentrations and inhibitory constants of Boc-Asp(OMe)-FMK from various studies.
| Parameter | Value | Cell Line/System | Condition/Assay | Reference |
| IC₅₀ | 39 µM | Neutrophils | Inhibition of TNF-α-stimulated apoptosis | [1][6] |
| Effective Conc. | 100 µM | Polymorphonuclear leukocytes | Prevention of Fas-induced and spontaneous apoptosis | [5] |
| Effective Conc. | 20 µM | J774.1/JA-4 cells | Significant increase in LDH release | [5] |
| Effective Conc. | 50 µM | Enteric glial cells | Prevention of TcdB-induced apoptosis | |
| Effective Conc. | 10-100 µM | General in vitro cell culture | Inhibition of apoptosis | |
| Effective Conc. | 1.5 mg/kg (i.p.) | Male Sprague–Dawley rats | Attenuation of hepatocyte apoptosis | [7] |
Signaling Pathways
Caspase-Mediated Apoptosis Pathways
Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, broadly targets the caspase cascade, affecting both the extrinsic and intrinsic apoptosis pathways. The diagram below illustrates the key steps in these pathways and the points of inhibition by BAF.
Caption: Inhibition of Apoptosis Pathways by Boc-Asp(OMe)-FMK.
Experimental Protocols
Preparation of Boc-Asp(OMe)-FMK Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20 mM stock solution of Boc-Asp(OMe)-FMK in DMSO.[2] For example, to prepare 1 ml of a 20 mM stock solution, dissolve 5.26 mg of BAF (MW: 263.26 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The compound is stable for at least 3 years when stored under these conditions.[1][2]
General Protocol for Treating Cells with Boc-Asp(OMe)-FMK
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Boc-Asp(OMe)-FMK stock solution (20 mM in DMSO)
-
Apoptosis-inducing agent (e.g., TNF-α, staurosporine)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and grow to the desired confluency.
-
Prepare the desired final concentration of BAF by diluting the 20 mM stock solution into pre-warmed complete cell culture medium. For a final concentration of 20 µM, add 1 µl of the 20 mM stock solution to 1 ml of culture medium.[2]
-
Note: It is crucial to maintain the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced toxicity.[2]
-
-
Pre-incubate the cells with the BAF-containing medium for a period of 1 to 2 hours before inducing apoptosis. This allows for cellular uptake and activation of the inhibitor.
-
Induce apoptosis using the desired agent and concentration (e.g., TNF-α, staurosporine).
-
Incubate the cells for the appropriate duration of the experiment.
-
Harvest the cells for downstream analysis of apoptosis.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the activity of executioner caspases-3 and -7.
Materials:
-
Treated and control cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
After treatment, harvest both adherent and suspension cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µl of ice-cold Cell Lysis Buffer per 1-2 x 10⁶ cells.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a black 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume to 45 µl with Cell Lysis Buffer.[4]
-
Prepare a reaction mix containing the caspase-3/7 substrate. For example, add 5 µl of 1 mM Ac-DEVD-AMC to each well for a final concentration of 100 µM.[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The increase in fluorescence is proportional to the caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells on coverslips or slides
-
4% Paraformaldehyde in PBS
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Equilibration Buffer
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
BrdU or fluorescently labeled dUTP
-
Staining solution with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
Equilibrate the cells by incubating with 100 µl of Equilibration Buffer for 5-10 minutes at room temperature.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically containing TdT enzyme and labeled dUTPs in reaction buffer).
-
Remove the Equilibration Buffer and add 50-100 µl of the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If using a BrdU-based assay, perform a secondary antibody staining step with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of caspases and their substrates, such as PARP.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The appearance of cleaved caspase-3 (e.g., 17/19 kDa fragments) and cleaved PARP (e.g., 89 kDa fragment) indicates apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of Boc-Asp(OMe)-FMK on apoptosis.
Caption: Experimental Workflow for BAF Application.
References
Application Notes and Protocols: Preparation of Boc-Asp(OMe)-fluoromethyl ketone Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Boc-Asp(OMe)-fluoromethyl ketone (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. Proper preparation and storage of this reagent are critical for ensuring its efficacy and obtaining reproducible experimental results. These application notes include quantitative data on solubility and storage, a detailed experimental protocol, and diagrams illustrating the workflow and the relevant biological pathway.
Introduction
This compound is a widely used tool in apoptosis research. As a pan-caspase inhibitor, it covalently modifies the catalytic cysteine residue in the active site of caspases, thereby irreversibly inhibiting their activity. The methyl ester group enhances its cell permeability, allowing it to effectively block caspase-mediated apoptotic pathways in both in vitro and in vivo models. It has been utilized in studies involving Fas-mediated and TNF-α-induced apoptosis. Understanding the correct procedure for preparing a stable, high-concentration stock solution is the first step in harnessing its potential for research and drug development.
Data Presentation
Quantitative data for the preparation of a this compound stock solution is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 263.26 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (≥ 379.85 mM) | [4] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Recommended Stock Solution Concentration | 10-20 mM in high-purity DMSO | [3] |
| Storage of Powder | -20°C for up to 3 years | [3][5] |
| Storage of Stock Solution | ||
| -20°C | Up to 1 month | [4] |
| -80°C | Up to 6 months | [4] |
Note: It is highly recommended to use freshly opened, high-purity (>99.9%) DMSO for reconstitution, as hygroscopic DMSO can negatively impact solubility.[4] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1% to <1.0%) to avoid solvent-induced cytotoxicity.[3]
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of powder (MW = 263.26 g/mol ):
-
Volume of DMSO (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 (µL/L)
-
Volume of DMSO (µL) = (1 / 263.26) * (1 / 0.010) * 1,000,000 = 380 µL
-
-
Reconstitution:
-
Carefully open the vial of this compound.
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.
-
Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Sonication may be used to aid dissolution if necessary.[5]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4] The volume of each aliquot should be based on the typical working concentration and volume required for your experiments.
-
Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for Boc-Asp(OMe)-FMK stock solution preparation.
Signaling Pathway
This compound inhibits apoptosis by targeting caspases. The diagram below shows its point of action within the extrinsic apoptosis pathway initiated by Fas Ligand or TNF-α.
References
Application Notes and Protocols for Boc-Asp(OMe)-fluoromethyl ketone in the Inhibition of TNFα-Stimulated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of the apoptotic program. Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that, upon binding to its receptor (TNFR1), can initiate a signaling cascade leading to the activation of initiator caspases, such as Caspase-8, and subsequently, executioner caspases like Caspase-3, culminating in apoptotic cell death.[3][4] BAF serves as a valuable tool for studying the role of caspases in TNFα-mediated apoptosis and for exploring potential therapeutic interventions targeting apoptosis. These application notes provide detailed protocols for utilizing BAF to inhibit TNFα-stimulated apoptosis in in vitro cell culture systems.
Mechanism of Action
BAF contains a fluoromethyl ketone (FMK) moiety that irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity. The Boc (tert-butyloxycarbonyl) group and the O-methylated aspartic acid residue enhance the cell permeability of the inhibitor. Once inside the cell, cytoplasmic esterases are thought to remove the methyl group, leading to the active inhibitor. By inhibiting caspases, BAF effectively blocks the downstream events of the apoptotic cascade initiated by TNFα.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | Boc-D(OMe)-FMK, Boc-Asp-FMK | [5] |
| Molecular Formula | C11H18FNO5 | [5] |
| Molecular Weight | 263.26 g/mol | [5] |
| Inhibitor Type | Irreversible, Pan-Caspase | [2] |
| Cell Permeability | Yes | [2] |
Table 2: Efficacy of this compound in Inhibiting TNFα-Stimulated Apoptosis
| Cell Type | TNFα Concentration | BAF Concentration | Incubation Time | Method of Apoptosis Detection | Result | Reference |
| Neutrophils | Not Specified | IC50 = 39 µM | Not Specified | Not Specified | Inhibition of pro-apoptotic effect | [6] |
| C57BL/6 mouse renal endothelial cells | Not Specified | 100 µM | 3 hours (pretreatment) | Not Specified | Strong inhibition of TNFα-induced apoptosis | [7] |
| J774.1/JA-4 cells | Not Specified | 20 µM | 5 hours | LDH release | Significant increase in LDH release (indicative of switch to necrosis) | [2] |
| Polymorphonuclear leukocytes | Not Specified | 100 µM | 30 minutes | Not Specified | Prevention of Fas-induced and spontaneous apoptosis | [2] |
Experimental Protocols
Protocol 1: Inhibition of TNFα-Stimulated Apoptosis in Adherent Cells
Objective: To assess the ability of this compound to inhibit apoptosis induced by TNFα in a monolayer cell culture.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
Recombinant human TNFα
-
This compound (BAF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of BAF (e.g., 10-20 mM) in DMSO. Store at -20°C.
-
Prepare a stock solution of TNFα (e.g., 10 µg/mL) in sterile PBS containing 0.1% BSA. Store at -20°C.
-
-
Treatment:
-
On the day of the experiment, remove the culture medium.
-
Pre-treatment with BAF: Add fresh complete medium containing the desired final concentration of BAF (e.g., 20-100 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours at 37°C.
-
Induction of Apoptosis: Add TNFα to the wells to achieve the desired final concentration (e.g., 10-100 ng/mL).
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Protocol 2: Caspase-3 Activity Assay
Objective: To quantify the inhibition of TNFα-induced Caspase-3 activity by this compound.
Materials:
-
Cells treated as described in Protocol 1.
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate).
-
Cell lysis buffer (provided with the kit or a suitable alternative).
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Following treatment (as in Protocol 1), collect the cells.
-
Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit. This typically involves resuspending the cell pellet in a chilled lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-3 Activity Assay:
-
Add 50-100 µg of protein from each cell lysate to a 96-well plate.
-
Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, excitation/emission ~380/460 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in Caspase-3 activity by comparing the readings from the TNFα-treated samples to the untreated controls.
-
Determine the percentage inhibition of Caspase-3 activity by BAF.
-
Mandatory Visualizations
Caption: TNFα-induced apoptotic signaling pathway and the points of inhibition by this compound.
Caption: Experimental workflow for assessing the inhibition of TNFα-stimulated apoptosis by this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. mpbio.com [mpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentrations for Boc-Asp(OMe)-fluoromethyl ketone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation. By covalently binding to the active site of caspases, Boc-D-FMK effectively blocks their activity, thereby inhibiting apoptotic pathways. This makes it an invaluable tool for studying the roles of caspases in various cellular processes, including apoptosis, inflammation, and cell differentiation. These application notes provide detailed protocols for the use of Boc-D-FMK in common cell-based assays.
Mechanism of Action
Boc-D-FMK is a pan-caspase inhibitor, meaning it inhibits a wide range of caspase enzymes. Its cell permeability is enhanced by the presence of a methyl ester group, which is cleaved by intracellular esterases to release the active inhibitor. The fluoromethyl ketone (FMK) moiety then forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme. This inhibition prevents the downstream cleavage of cellular substrates that are critical for the progression of apoptosis. For instance, it has been shown to inhibit TNF-α-induced apoptosis.[1][2]
Data Presentation
The following table summarizes the recommended working concentrations and other quantitative data for Boc-Asp(OMe)-FMK in various applications.
| Parameter | Application | Cell Type/Model | Recommended Concentration/Dosage | Incubation Time | Reference(s) |
| In Vitro Working Concentration | Apoptosis Inhibition | Various cell lines | 10 - 100 µM | 1 - 3 hours (pretreatment) | [3] |
| Apoptosis Inhibition | Renal Endothelial Cells | 100 µM | 3 hours (pretreatment) | [3] | |
| Apoptosis Inhibition | MCF7 and MDA-MB-231 cells | 10 µM | 1 hour (pretreatment) | [2] | |
| IC50 | TNF-α-stimulated Apoptosis Inhibition | Neutrophils | 39 µM | Not Specified | [2] |
| In Vivo Dosage | Apoptosis Inhibition | Male Sprague–Dawley rats | 1.5 mg/kg (i.p.) | Not Applicable | [3] |
| Solubility | Stock Solution Preparation | - | >11.65 mg/mL in DMSO; >41.65 mg/mL in EtOH | Not Applicable | [3] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol describes how to determine the effect of Boc-D-FMK on cell viability in the presence of an apoptotic stimulus. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Boc-Asp(OMe)-FMK
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with Boc-D-FMK: Prepare a stock solution of Boc-D-FMK in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing Boc-D-FMK. Incubate for 1-3 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a predetermined optimal concentration to the wells. Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with Boc-D-FMK alone.
-
Incubation: Incubate the plate for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]
Analysis of Caspase Substrate Cleavage by Western Blot
This protocol details the detection of cleaved PARP, a hallmark of caspase-3 activation and apoptosis, in cells treated with an apoptosis inducer with or without Boc-D-FMK.
Materials:
-
Boc-Asp(OMe)-FMK
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against cleaved PARP (89 kDa fragment)
-
Primary antibody against full-length PARP (116 kDa)
-
Antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with the desired concentration of Boc-D-FMK for 1-3 hours before adding the apoptosis-inducing agent. Incubate for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against cleaved PARP overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[6][7]
Visualization of Apoptosis by Immunofluorescence
This protocol allows for the in-situ detection of activated caspases (e.g., cleaved caspase-3) in cells undergoing apoptosis.
Materials:
-
Boc-Asp(OMe)-FMK
-
Apoptosis-inducing agent
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with Boc-D-FMK and the apoptosis inducer as described in the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.[8][9]
Mandatory Visualization
References
- 1. bio-rad.com [bio-rad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols: Boc-Asp(OMe)-fluoromethyl ketone in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-Asp(OMe)-fluoromethyl ketone (BAF), a broad-spectrum caspase inhibitor, in pre-clinical animal models of traumatic brain injury (TBI).
Introduction
Traumatic brain injury triggers a complex cascade of secondary injury mechanisms, including excitotoxicity, oxidative stress, and neuroinflammation, which contribute to progressive neuronal cell death and subsequent neurological deficits.[1] A significant component of this secondary injury cascade is apoptosis, or programmed cell death, which is mediated by a family of cysteine proteases known as caspases.[2][3] Caspases can be broadly categorized into initiator caspases (e.g., caspase-2, -8, and -9) and executioner caspases (e.g., caspase-3 and -7).[4] The activation of executioner caspases, particularly caspase-3, leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][5]
This compound (BAF) is a potent, cell-permeable, irreversible pan-caspase inhibitor that covalently modifies the catalytic cysteine residue of caspases, thereby blocking their activity. Its use in TBI models has been explored to mitigate the extent of apoptosis and, consequently, reduce secondary brain damage. Studies have shown that BAF can attenuate the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway, and inhibit the proteolysis of initiator caspases like caspase-2.[4] While some studies have demonstrated a reduction in acute cell death and lesion volume with BAF treatment, the long-term neuroprotective effects and functional recovery have yielded mixed results, suggesting that BAF may delay rather than offer permanent protection against cell death.[4][6]
This document outlines detailed protocols for the application of BAF in a controlled cortical impact (CCI) model of TBI in rodents, along with methods for assessing its efficacy.
Data Presentation
Table 1: Effects of this compound (BAF) on Lesion Volume in a Mouse CCI Model
| Treatment Group | Lesion Volume (mm³) (Mean ± SEM) | Statistical Significance vs. Vehicle-Treated CypA+/+ |
| Vehicle-Treated CypA+/+ TBI Mice | 7.03 ± 0.74 | - |
| BAF-Treated CypA+/+ TBI Mice | 5.40 ± 0.86 | Not Statistically Significant |
| Vehicle-Treated CypA-/- TBI Mice | 5.06 ± 0.77 | Not Statistically Significant |
| BAF-Treated CypA-/- TBI Mice | 3.59 ± 0.87 | p < 0.05 |
Data synthesized from a study investigating combined inhibition of caspase and AIF pathways.[7]
Table 2: Effect of Caspase Inhibitors on Infarct Volume in a Mouse Model of Transient Focal Ischemia
| Treatment Group | Infarct Volume Reduction (%) |
| bFGF (3 ng) + z-VAD.FMK (27 ng) (subthreshold doses) | 60% |
| bFGF (3 ng) + z-DEVD.FMK (80 ng) (subthreshold doses) | 60% |
Data from a study on the synergistic protective effect of caspase inhibitors and bFGF.[8]
Experimental Protocols
Animal Model and Surgical Procedure
A widely used and reproducible model for TBI is the Controlled Cortical Impact (CCI) model in rodents (rats or mice).
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
Surgical instruments (scalpel, forceps, micro-drill)
-
Bone wax
-
Sutures
-
Heating pad
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (4% for induction, 1-2% for maintenance) in an oxygen/air mixture.
-
Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 5mm in diameter) over the desired cortical region (e.g., parietal cortex) using a micro-drill, ensuring the dura mater remains intact.
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Induce TBI by impacting the cortex with the pneumatic piston at a set velocity and depth (e.g., 4 m/s, 2 mm depth).
-
Control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover in a heated cage.
Preparation and Administration of this compound (BAF)
Materials:
-
This compound (BAF)
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile saline
-
Micro-syringe or osmotic pump
Procedure:
-
Preparation of BAF Solution: Dissolve BAF in the chosen vehicle (e.g., DMSO) to create a stock solution. Further dilute with sterile saline to the final desired concentration.
-
Administration Route: BAF can be administered via intracerebral injection or intracerebroventricular infusion.
-
Intracerebral Injection: Immediately following TBI induction, inject a specific dose of BAF (e.g., 1 µmol in a small volume) into the brain parenchyma near the injury site using a micro-syringe.[4]
-
Intracerebroventricular (ICV) Infusion: For continuous delivery, load an osmotic pump with the BAF solution and implant it subcutaneously. Connect the pump to a cannula stereotaxically implanted into a cerebral ventricle. This method can be used for longer-term studies.[4]
-
-
Dosage and Timing: The optimal dosage and timing of BAF administration should be determined empirically for each experimental paradigm. In some studies, BAF has been administered as a single dose immediately after TBI.[4]
Assessment of Neuroprotective Effects
a) Histological Analysis (Lesion Volume and Cell Death):
-
At a predetermined time point post-TBI (e.g., 24 hours, 7 days), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in paraformaldehyde before cryoprotecting in sucrose (B13894) solutions.
-
Section the brains on a cryostat.
-
Lesion Volume: Stain sections with a general histological stain (e.g., Cresyl Violet) to visualize the contusion volume. Quantify the lesion size using image analysis software.
-
Apoptosis Detection (TUNEL Staining): Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to identify apoptotic cells. Counterstain with a neuronal marker (e.g., NeuN) to confirm neuronal apoptosis. Quantify the number of TUNEL-positive cells in the peri-contusional area.[4][7]
b) Biochemical Analysis (Caspase Activity):
-
At a specific time point post-TBI, harvest fresh brain tissue from the injury site and contralateral hemisphere.
-
Homogenize the tissue and prepare cytosolic extracts.
-
Measure caspase activity using a fluorometric assay. This typically involves incubating the protein extract with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) and measuring the fluorescence released upon cleavage of the substrate.[4]
-
Western blotting can also be used to assess the cleavage of pro-caspases into their active forms or the cleavage of caspase substrates like α-fodrin.[7]
c) Behavioral Analysis:
-
Assess sensorimotor and cognitive function at various time points post-TBI.
-
Motor Function: Use tests such as the rotarod, beam walk, or cylinder test to evaluate motor coordination and balance.
-
Cognitive Function: Employ tasks like the Morris water maze to assess spatial learning and memory.[4]
Visualizations
Caption: Experimental workflow for using BAF in a TBI model.
Caption: Caspase-dependent apoptosis pathway in TBI and BAF intervention.
References
- 1. The Role of Caspase Family in Acute Brain Injury: The Potential Therapeutic Targets in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boc-Aspartyl(OMe)-fluoromethylketone attenuates mitochondrial release of cytochrome c and delays brain tissue loss after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 mediated neuronal death after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of cell death induced by apoptosis inducing factor and caspases provides additive neuroprotection in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic protective effect of caspase inhibitors and bFGF against brain injury induced by transient focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-Asp(OMe)-fluoromethyl ketone in Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) is a cell-permeable, irreversible pan-caspase inhibitor. It is a valuable tool in apoptosis research, acting as a broad-spectrum inhibitor of caspases, which are key proteases in the apoptotic signaling cascade. Its mechanism of action involves the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of caspases. The inclusion of a Boc (tert-butyloxycarbonyl) group and a methyl ester (OMe) enhances its cell permeability. This document provides detailed application notes and protocols for the use of Boc-D-FMK in Western blotting to study caspase-dependent apoptosis.
Mechanism of Action
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. Boc-D-FMK, by irreversibly inhibiting a broad range of caspases, prevents these downstream events. In a Western blot analysis, this inhibition is primarily observed as a reduction in the cleavage of caspases and their key substrates, such as Poly (ADP-ribose) polymerase (PARP).
Data Presentation
The primary application of Boc-D-FMK in Western blotting is to confirm the caspase-dependency of an observed apoptotic event. This is achieved by demonstrating the inhibitor's ability to prevent the cleavage of key apoptotic markers. The following table summarizes representative quantitative data on the effect of Boc-D-FMK on the inhibition of cleaved PARP, a well-established marker of apoptosis.
| Treatment Group | Boc-D-FMK Concentration (µM) | Apoptosis Inducer | Cleaved PARP (89 kDa) Level (Normalized to Loading Control) | % Inhibition of PARP Cleavage |
| Untreated Control | 0 | None | 1.00 | - |
| Apoptosis Inducer Alone | 0 | Present | 4.50 | 0% |
| Boc-D-FMK + Apoptosis Inducer | 10 | Present | 3.20 | 37.1% |
| Boc-D-FMK + Apoptosis Inducer | 50 | Present | 1.50 | 85.7% |
| Boc-D-FMK + Apoptosis Inducer | 100 | Present | 1.10 | 97.1% |
| Boc-D-FMK Alone | 100 | None | 1.05 | - |
| Vehicle Control + Apoptosis Inducer | 0 (DMSO) | Present | 4.45 | 1.4% |
Note: The data presented in this table are illustrative and intended to represent typical results. Actual values will vary depending on the cell type, apoptosis inducer, and experimental conditions.
Experimental Protocols
I. Preparation of Boc-D-FMK Stock Solution
-
Reconstitution: Boc-D-FMK is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-purity DMSO to create a stock solution, commonly at a concentration of 10 mM or 20 mM.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
II. Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent cells. Modifications may be necessary for suspension cells or specific cell lines.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with Boc-D-FMK:
-
Thaw an aliquot of the Boc-D-FMK stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration (typically ranging from 10 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing Boc-D-FMK.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. This pre-incubation period allows for the inhibitor to permeate the cells.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
Add the apoptosis inducer to the wells already containing the Boc-D-FMK-treated cells.
-
-
Experimental Controls: It is crucial to include the following controls in your experiment:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated only with the apoptosis-inducing agent.
-
Vehicle Control: Cells treated with the highest volume of DMSO used for Boc-D-FMK dilution, plus the apoptosis-inducing agent. This controls for any effects of the solvent.
-
Inhibitor-Alone Control: Cells treated only with the highest concentration of Boc-D-FMK. This assesses any potential toxicity or off-target effects of the inhibitor itself.
-
-
Incubation: Incubate the cells for the predetermined time required for the apoptosis inducer to take effect (this can range from a few hours to 24 hours or more, depending on the agent).
-
Cell Lysis:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blotting Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for your target protein (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) in blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
After detecting the target protein, you can strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.
-
Visualization of Pathways and Workflows
Caption: A streamlined workflow for utilizing Boc-D-FMK in Western blotting experiments.
Application Notes and Protocols for the In Vivo Administration of Boc-Asp(OMe)-fluoromethyl ketone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death. By inhibiting caspase activity, BAF can be a valuable tool to investigate the role of apoptosis in various pathological conditions and to evaluate the therapeutic potential of apoptosis inhibition. These application notes provide detailed protocols for the in vivo administration of BAF in animal models, with a focus on neurological injury models, and summarize key quantitative data from relevant studies.
Mechanism of Action
Boc-Asp(OMe)-FMK is designed to target the active site of caspases. The aspartate residue in its structure mimics the natural substrate of caspases, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group then irreversibly alkylates the catalytic cysteine residue of the caspase, thereby inactivating the enzyme. The "Boc" (tert-butyloxycarbonyl) group and the methyl ester (OMe) enhance the cell permeability of the compound. Once inside the cell, cellular esterases are thought to cleave the methyl ester, activating the inhibitor.
Applications in Animal Models
BAF has been utilized in various animal models to study the role of apoptosis in disease pathogenesis. Key applications include:
-
Traumatic Brain Injury (TBI): To investigate the extent to which apoptosis contributes to secondary neuronal death following trauma and to assess the neuroprotective effects of caspase inhibition.
-
Neonatal Hypoxia-Ischemia: To study the role of apoptosis in brain damage in newborns following oxygen deprivation and reduced blood flow.
-
Myocardial Ischemia and Reperfusion Injury: To determine the efficacy of caspase inhibition in protecting heart tissue from damage after a heart attack.[1]
-
Neurodegenerative Diseases: To explore the potential of caspase inhibitors in slowing down the progression of diseases characterized by neuronal loss.
Data Presentation
The following tables summarize quantitative data from studies utilizing Boc-Asp(OMe)-FMK in animal models.
Table 1: In Vivo Efficacy of Boc-Asp(OMe)-FMK in a Rat Model of Traumatic Brain Injury
| Parameter | Vehicle Control | Boc-Asp(OMe)-FMK (100 nmol) | Percentage Change |
| Cytochrome c Release (arbitrary units) | |||
| Ipsilateral Cortex | 1.0 ± 0.1 | 0.6 ± 0.1 | ↓ 40% |
| Ipsilateral Hippocampus | 1.0 ± 0.2 | 0.7 ± 0.1 | ↓ 30% |
| Contusion Volume (mm³) | 25.4 ± 2.1 | 18.1 ± 1.7 | ↓ 28.7% |
| Cortical Tissue Loss (%) | 12.7 ± 1.1 | 8.9 ± 0.9 | ↓ 29.9% |
Data adapted from Clark et al., Journal of Cerebral Blood Flow & Metabolism, 2007.
Experimental Protocols
Protocol 1: Intracerebroventricular Administration of Boc-Asp(OMe)-FMK in a Rat Model of Traumatic Brain Injury
This protocol is based on the methodology described by Clark et al. (2007).
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (or other appropriate strain).
-
Weight: 250-350 g.
-
Injury Model: Lateral fluid-percussion injury is a commonly used model to induce a reproducible TBI.[2][3][4][5]
2. Materials:
-
This compound (powder form).
-
Dimethyl sulfoxide (B87167) (DMSO, sterile).
-
Sterile saline (0.9% NaCl).
-
Hamilton syringe.
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
3. Reagent Preparation:
-
Vehicle Solution: Prepare a solution of 10% DMSO in sterile saline.
-
Boc-Asp(OMe)-FMK Solution:
-
Dissolve Boc-Asp(OMe)-FMK powder in 100% DMSO to create a stock solution.
-
Immediately before injection, dilute the stock solution with sterile saline to the final desired concentration and a final DMSO concentration of 10%. For example, to achieve a 100 nmol dose in a 5 µL injection volume, the final concentration would be 20 mM.
-
4. Administration Protocol:
-
Anesthetize the rat using an approved protocol and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the desired injection site. For intracerebroventricular (ICV) injection, coordinates for the lateral ventricle are determined based on a stereotaxic atlas (e.g., relative to bregma).
-
Induce traumatic brain injury using the lateral fluid-percussion device.
-
At a predetermined time post-injury (e.g., 15 minutes), slowly infuse 5 µL of the Boc-Asp(OMe)-FMK solution (or vehicle) into the lateral ventricle using a Hamilton syringe over a period of 5 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide appropriate post-operative care, including analgesics and monitoring.
5. Endpoint Analysis:
-
Histological Analysis: At a desired time point post-injury (e.g., 24 hours or 7 days), perfuse the animals and collect the brains for histological analysis to assess lesion volume, cell death (e.g., TUNEL staining), and specific cellular markers.
-
Biochemical Analysis: Brain tissue can be harvested for western blotting or ELISA to quantify levels of apoptotic markers like cleaved caspase-3 and cytochrome c release.
-
Behavioral Testing: Assess neurological deficits and cognitive function using appropriate behavioral tests at various time points post-injury.
Protocol 2: Administration of Boc-Asp(OMe)-FMK in a Neonatal Rat Model of Hypoxia-Ischemia
This protocol is a general guideline and should be optimized for specific experimental needs, based on established models of neonatal hypoxia-ischemia, such as the Rice-Vannucci model.[6][7]
1. Animal Model:
-
Species: Postnatal day 7 (P7) rat pups (e.g., Sprague-Dawley or Wistar).
-
Injury Model: Unilateral common carotid artery ligation followed by exposure to a hypoxic environment (e.g., 8% oxygen).
2. Materials:
-
This compound.
-
DMSO (sterile).
-
Sterile saline (0.9% NaCl).
-
Micro-syringes.
-
Anesthesia (e.g., isoflurane).
-
Hypoxia chamber.
3. Reagent Preparation:
-
Prepare the Boc-Asp(OMe)-FMK solution as described in Protocol 1, adjusting the concentration for the desired dose and smaller injection volume suitable for rat pups.
4. Administration Protocol:
-
Anesthetize the P7 rat pup with isoflurane.
-
Make a small incision in the neck to expose the left common carotid artery and permanently ligate it with a suture.
-
Suture the incision and allow the pup to recover with its dam for 1-2 hours.
-
Place the pup in a hypoxia chamber with 8% oxygen for a specified duration (e.g., 1-2.5 hours).
-
Immediately following the hypoxic insult, administer Boc-Asp(OMe)-FMK or vehicle. The route of administration could be intracerebroventricular, intraperitoneal, or subcutaneous, and the optimal route and dose would need to be determined empirically.
-
Return the pup to its dam for recovery.
5. Endpoint Analysis:
-
At a designated time point (e.g., 24, 48, or 72 hours) after the injury, the pups can be euthanized.
-
Brain tissue can be collected for analysis of infarct volume (e.g., by TTC staining), histology (e.g., H&E staining, TUNEL assay), and biochemical markers of apoptosis.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Inhibition by Boc-Asp(OMe)-FMK
Caption: Inhibition of the intrinsic apoptotic pathway by Boc-Asp(OMe)-FMK.
Experimental Workflow for In Vivo Administration in a TBI Model
Caption: Workflow for BAF administration in a rat TBI model.
Concluding Remarks
This compound is a valuable research tool for investigating the role of apoptosis in various disease models. The provided protocols offer a starting point for researchers to design and conduct in vivo studies. It is important to note that specific parameters such as dosage, administration route, and timing may require optimization depending on the animal model, the severity of the injury, and the specific research question being addressed. Furthermore, due to its broad-spectrum nature, potential off-target effects should be considered when interpreting the results. A comparison with more specific caspase inhibitors may be warranted in some experimental contexts. A study comparing Boc-Asp-CMK with Boc-Asp-FMK found the latter to be significantly less toxic, highlighting the importance of the fluoromethyl ketone moiety.[8][9]
References
- 1. In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traumatic brain injury in the rat: characterization of a lateral fluid-percussion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging | Semantic Scholar [semanticscholar.org]
- 4. Fluid-percussion–induced traumatic brain injury model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Boc-Asp(OMe)-fluoromethyl ketone: A Comprehensive Guide for Studying Caspase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) is a valuable research tool for investigating the roles of caspases in cellular processes such as apoptosis and inflammation. As a cell-permeable, irreversible, and broad-spectrum inhibitor, Boc-D-FMK covalently binds to the catalytic site of activated caspases, thereby preventing their downstream signaling activities.[1][2] This document provides detailed application notes, experimental protocols, and data regarding the use of Boc-D-FMK in studying caspase activity.
Boc-D-FMK's utility stems from its ability to enter living cells and inhibit a wide range of caspases. This broad specificity makes it an effective tool for determining whether a cellular process is caspase-dependent. The methyl ester group on the aspartate residue enhances its cell permeability.[2] Once inside the cell, cellular esterases are thought to cleave this group, activating the inhibitor.
Mechanism of Action
Boc-D-FMK functions as an irreversible inhibitor of caspases. The fluoromethyl ketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase. This irreversible binding permanently inactivates the enzyme, thus blocking the proteolytic cascade responsible for the execution of apoptosis and the maturation of pro-inflammatory cytokines.
dot
Caption: Mechanism of Boc-D-FMK Action.
Data Presentation
Inhibitory Activity
While widely cited as a broad-spectrum caspase inhibitor, detailed IC50 values for Boc-D-FMK against individual purified caspases are not consistently reported in the literature. The most frequently cited quantitative measure of its activity is in a cellular context.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 39 µM | Inhibition of TNFα-stimulated apoptosis in neutrophils | [3][4] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈FNO₅ | [5] |
| Molecular Weight | 263.26 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C | [6] |
Signaling Pathways
Inhibition of Apoptosis
Boc-D-FMK is a potent inhibitor of the apoptotic cascade by targeting both initiator and effector caspases. In the extrinsic pathway, it can block the activity of caspase-8, while in the intrinsic pathway, it inhibits caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, which are also inhibited by Boc-D-FMK. This leads to the prevention of downstream events such as the cleavage of cellular substrates and ultimately, cell death.
dot
Caption: Inhibition of Apoptotic Pathways by Boc-D-FMK.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cultured Cells
This protocol provides a general guideline for using Boc-D-FMK to determine if an apoptotic stimulus acts through a caspase-dependent pathway.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Boc-Asp(OMe)-FMK (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of Boc-D-FMK in sterile DMSO. For example, to make a 20 mM stock solution, dissolve 1 mg of Boc-D-FMK (MW: 263.26) in 190 µL of DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will allow for optimal growth and treatment.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Inhibitor Pre-treatment:
-
On the day of the experiment, dilute the Boc-D-FMK stock solution in fresh cell culture medium to the desired final working concentration. A typical starting concentration is 20-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and stimulus.
-
Remove the old medium from the cells and replace it with the medium containing Boc-D-FMK.
-
Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent to the wells.
-
Include a positive control (cells treated with the apoptosis inducer only) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for a time period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus, typically 4-24 hours).
-
-
Apoptosis Detection:
-
Following incubation, harvest the cells (including any floating cells).
-
Stain the cells for apoptotic markers according to the manufacturer's protocol of your chosen apoptosis detection kit (e.g., Annexin V/PI staining).
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Expected Results:
A significant reduction in the percentage of apoptotic cells in the group pre-treated with Boc-D-FMK compared to the group treated with the apoptosis inducer alone indicates that the induced apoptosis is caspase-dependent.
dot
Caption: Workflow for Apoptosis Inhibition Assay.
Protocol 2: In Vitro Caspase Activity Assay
This protocol describes how to use Boc-D-FMK as a negative control in a cell-free caspase activity assay using a fluorogenic substrate.
Materials:
-
Cell lysate containing active caspases (from apoptotic cells)
-
Boc-Asp(OMe)-FMK stock solution (10-50 mM in DMSO)
-
Caspase assay buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the caspase assay buffer according to the manufacturer's instructions.
-
Dilute the cell lysate in cold caspase assay buffer to a suitable concentration.
-
-
Inhibitor Addition:
-
In the wells of a 96-well plate, add the diluted cell lysate.
-
To the appropriate wells, add Boc-D-FMK to a final concentration of 50-100 µM.
-
To control wells, add an equivalent volume of DMSO (vehicle control).
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspases.
-
-
Substrate Addition:
-
Prepare the fluorogenic caspase substrate in caspase assay buffer at the recommended concentration.
-
Add the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
The rate of increase in fluorescence is proportional to the caspase activity.
-
Compare the activity in the presence and absence of Boc-D-FMK.
-
Expected Results:
A significant reduction in the rate of fluorescence increase in the wells containing Boc-D-FMK compared to the vehicle control confirms that the measured proteolytic activity is due to caspases.
In Vivo Applications
Boc-D-FMK has been utilized in animal models to investigate the role of caspases in various pathologies. For instance, in a rat model of bile duct ligation, administration of Boc-D-FMK at a dosage of 1.5 mg/kg via intraperitoneal (i.p.) injection significantly reduced hepatocyte apoptosis.[6]
Conclusion
Boc-Asp(OMe)-FMK is a potent and widely used tool for studying caspase-dependent cellular events. Its cell-permeable and irreversible nature makes it suitable for both in vitro and in vivo applications. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively employ Boc-D-FMK to elucidate the intricate roles of caspases in health and disease.
References
Safe handling and storage procedures for Boc-Asp(OMe)-fluoromethyl ketone.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of Boc-Asp(OMe)-fluoromethyl ketone, a cell-permeable, irreversible broad-spectrum caspase inhibitor.
Product Information
| Property | Value | Reference |
| Synonyms | Boc-Asp(OMe)-FMK, Boc-D-FMK | [1] |
| CAS Number | 187389-53-3 | [1] |
| Molecular Formula | C11H18FNO5 | [1] |
| Molecular Weight | 263.26 g/mol | [1] |
| Appearance | White to off-white powder/semi-solid | [2] |
| Purity | ≥98% by HPLC | [3] |
| Solubility | Soluble in DMSO (≥11.65 mg/mL), Ethanol (≥41.65 mg/mL), and DMF. Insoluble in water. | [1] |
Mechanism of Action
This compound is a cell-permeable pan-caspase inhibitor.[3] The methyl ester group enhances its hydrophobicity, facilitating its passage across the cell membrane.[4] Once inside the cell, endogenous esterases cleave the methyl group, activating the inhibitor.[4] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inhibiting their activity.[4] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death.[5][6] By inhibiting caspases, this compound can block apoptotic pathways.
Caspase Signaling Pathway Inhibition
The diagram below illustrates the points of inhibition by a pan-caspase inhibitor like Boc-Asp(OMe)-FMK within the intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of Caspase Signaling Pathways.
Safe Handling and Storage
3.1. Hazard Identification
While some safety data sheets indicate no specific OSHA hazards, others classify the compound as causing serious eye irritation.[7][8] It is recommended to handle the compound with care, following standard laboratory safety procedures.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses.[7]
-
Hand Protection: Use compatible chemical-resistant gloves.[7]
-
Skin and Body Protection: Wear a laboratory coat.
3.3. Handling Procedures
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wash hands thoroughly after handling.[8]
3.4. Storage
| Condition | Duration | Reference |
| Powder | Store at -20°C for up to 3 years. Keep tightly sealed and protected from moisture. | [9] |
| In Solvent (e.g., DMSO) | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [10] |
Experimental Protocols
4.1. Preparation of Stock Solution
-
Reconstitution: To prepare a 20 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. For example, to make 1 mL of a 20 mM stock solution, dissolve 5.27 mg of the compound in 1 mL of DMSO.
-
Solubilization: If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[11]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C as recommended.[10]
4.2. In Vitro Cell Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound to inhibit apoptosis.
Experimental Workflow
Caption: In Vitro Cell Treatment Workflow.
Materials:
-
This compound stock solution (20 mM in DMSO)
-
Cell culture medium
-
Cultured cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and grow overnight.
-
Pre-treatment with Inhibitor:
-
Dilute the 20 mM stock solution of this compound in pre-warmed cell culture medium to the desired final concentration. A typical working concentration is between 20 µM and 100 µM.[11][12]
-
Important: Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced toxicity.[2]
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor.
-
Incubate the cells for at least 30 minutes to 1 hour at 37°C in a CO2 incubator to allow for cell permeability and inhibition of caspases.[12][13]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the wells at the desired final concentration.
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with the apoptosis inducer only
-
Cells treated with the inhibitor only
-
-
-
Incubation: Incubate the cells for the time required to observe apoptosis in the specific experimental system (typically 4-24 hours).
-
Downstream Analysis: Following incubation, harvest the cells and proceed with downstream assays to assess apoptosis, such as:
-
Western Blotting: Analyze the cleavage of caspase substrates like PARP.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to detect apoptotic and necrotic cells.
-
Cell Viability Assays: (e.g., MTT, MTS) to quantify cell death.
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of specific caspases.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Inhibitor is not effective | - Incorrect storage or handling leading to degradation. | - Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| - Insufficient incubation time for cell permeability. | - Increase the pre-incubation time with the inhibitor. | |
| - Inadequate concentration of the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration for your cell type and stimulus. | |
| High background cell death | - DMSO toxicity. | - Ensure the final DMSO concentration is below 0.1%. |
| - Inhibitor toxicity at high concentrations. | - Titrate the inhibitor to a lower, non-toxic concentration. | |
| Inconsistent results | - Incomplete solubilization of the inhibitor. | - Ensure the stock solution is fully dissolved before use. |
| - Variability in cell density or health. | - Maintain consistent cell culture practices. |
Disposal
Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should always consult the manufacturer's safety data sheet and product information before use and perform their own validation experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. adipogen.com [adipogen.com]
- 3. biocompare.com [biocompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abeomics.com [abeomics.com]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Boc-Asp(OMe)-fluoromethyl ketone solubility in DMSO and other solvents.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Boc-Asp(OMe)-fluoromethyl ketone (also known as Boc-D-FMK). Below you will find data on its solubility, troubleshooting guides for common experimental issues, and detailed protocols for its use as a pan-caspase inhibitor.
Solubility Data
The solubility of this compound can vary between batches and is influenced by factors such as the purity of the compound and the solvent, as well as temperature and dissolution method. The following table summarizes reported solubility data in common laboratory solvents. For optimal results, it is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Reported Solubility (Concentration) | Reported Solubility (mg/mL) |
| DMSO | ≥ 20 mM, 227.91 mM | ≥ 11.65, 30, 60, ≥ 100 |
| DMF | 20 mM, 30 mg/mL | 30 |
| Ethanol | - | ≥ 41.65, 5 |
| Methanol | - | 10 |
| PBS (pH 7.2) | - | 0.3 |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 263.26 g/mol .
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Difficulty in dissolving the compound can be due to several factors. Here are some steps to improve solubility:
-
Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the solubility of the compound.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help break up any clumps of solid material and facilitate dissolution.[1]
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture) can have a significant impact on the solubility of the product.[2]
-
Concentration: You may be trying to prepare a stock solution that is above the saturation point. Refer to the solubility table and consider preparing a slightly more dilute stock solution.
Q2: How should I prepare and store a stock solution of this compound?
A2: For a typical 20 mM stock solution in DMSO:
-
Add the appropriate volume of high-purity DMSO to your vial of this compound. For example, to make a 20 mM stock from 1 mg of the compound (MW: 263.26), you would add 189.9 µL of DMSO.
-
Vortex, gently warm, or sonicate as needed until the solid is fully dissolved.
-
Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[3]
-
For storage, stock solutions in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months.[1][3] Always seal the vials tightly to protect from moisture.
Q3: I am seeing unexpected or inconsistent results in my cell-based assay. Could the inhibitor be the problem?
A3: Inconsistent results can stem from the inhibitor's stability, its concentration, or its interaction with the experimental system.
-
DMSO Concentration: When diluting your stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically <0.1% v/v) as DMSO itself can have physiological effects on cells.[4]
-
Inhibitor Stability in Media: For experiments that run for an extended period (e.g., 12-48 hours), the inhibitor may be inactivated by reaction with cysteine proteases. It may be necessary to add fresh inhibitor during the experiment.[4]
-
Cell Permeability: this compound is designed to be cell-permeable due to its methyl ester group, which is subsequently cleaved by intracellular esterases to activate the inhibitor.[4] However, permeability can vary between cell types. Ensure sufficient incubation time for the inhibitor to enter the cells and become active.
-
Broad-Spectrum Activity: Remember that this is a broad-spectrum caspase inhibitor and also inhibits other cysteine proteases like cathepsins H and L.[4] Consider if this broad activity could be influencing your results and use appropriate controls.
Q4: What is the mechanism of action for this compound?
A4: this compound is an irreversible pan-caspase inhibitor. The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspases, leading to their irreversible inactivation and blocking the downstream events of the apoptotic signaling cascade.[5]
Experimental Protocols
Protocol: Preparation of Stock Solution and Use in a Caspase-3 Activity Assay
This protocol provides a general guideline for using this compound as a negative control or to inhibit caspase activity in a cell-based assay.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., based on cleavage of Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Prepare a 20 mM Stock Solution:
-
Calculate the volume of DMSO needed based on the amount of this compound. For 1 mg, add 189.9 µL of DMSO.
-
Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Treatment:
-
Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
The next day, pre-treat the cells with this compound. Dilute the 20 mM stock solution directly into the cell culture medium to achieve the desired final concentration (a typical starting concentration is 20 µM). For a 20 µM final concentration, you would add 1 µL of the 20 mM stock to 1 mL of medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
After the pre-treatment period, add your apoptosis-inducing agent to the wells (except for the negative control wells).
-
Incubate for the time required to induce apoptosis (this will be specific to your cell line and inducing agent).
-
-
Cell Lysis and Caspase-3 Assay:
-
Following the incubation, harvest the cells and prepare cell lysates according to the instructions provided with your caspase-3 assay kit. This typically involves using a specific lysis buffer and centrifugation to collect the supernatant.
-
Perform the caspase-3 activity assay by mixing the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Compare the caspase-3 activity in cells treated with the apoptosis inducer alone versus those pre-treated with this compound. A significant reduction in signal in the inhibitor-treated group indicates effective inhibition of caspase-3 activity.
-
Visualizations
Caption: Experimental workflow for using Boc-Asp(OMe)-FMK in a cell-based caspase assay.
Caption: Mechanism of action of Boc-Asp(OMe)-FMK in the apoptotic signaling pathway.
References
Technical Support Center: Troubleshooting Apoptosis Assays with Boc-Asp(OMe)-fluoromethyl ketone (BAF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Boc-Asp(OMe)-fluoromethyl ketone (BAF), a broad-spectrum caspase inhibitor, in apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Asp(OMe)-FMK (BAF) and how does it work?
A1: Boc-Asp(OMe)-FMK, also known as BAF, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, which are key proteases in the apoptotic pathway.[1][2][3] Its cell permeability is enhanced by a methyl ester group, which is cleaved by intracellular esterases, activating the inhibitor.[1][2][4] BAF then covalently binds to the catalytic site of caspases, irreversibly inactivating them and thereby blocking the apoptotic cascade.
Q2: What is the recommended starting concentration for BAF in cell culture experiments?
A2: The optimal concentration of BAF is cell-type and stimulus-dependent. A common starting point for in vitro studies is a final concentration of 20 µM to 100 µM.[5][6] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits apoptosis without causing non-specific effects in your specific experimental model. Pre-treatment with BAF for 1 hour before inducing apoptosis is a typical starting point for optimization.[7]
Q3: How should I prepare and store my BAF stock solution?
A3: BAF is typically dissolved in high-purity DMSO to create a stock solution, for example, at a concentration of 10 mM or 20 mM.[1][8][9] The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7][8] Under these conditions, the stock solution is stable for several months.[10] The lyophilized powder is stable for at least 3 years when stored at -20°C.[4]
Q4: I'm observing cell death even in the presence of BAF. What could be the cause?
A4: While BAF is a potent inhibitor of caspase-dependent apoptosis, it may not prevent all forms of cell death. The observed cell death could be due to:
-
Caspase-independent cell death: Some stimuli can trigger alternative cell death pathways that do not rely on caspases, such as necroptosis or autophagy-dependent cell death.[11][12] In some models, inhibiting caspases with BAF can even promote a switch from apoptosis to a caspase-independent form of cell death.[11]
-
Incomplete inhibition: The concentration of BAF may be too low, or the pre-incubation time too short to achieve complete caspase inhibition before the apoptotic cascade is irreversibly activated.
-
Off-target effects: At high concentrations, BAF may have off-target effects that could contribute to cytotoxicity. It has been shown to inhibit other cysteine proteases like cathepsins H and L.[1][2]
-
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity that could be mistaken for treatment-induced cell death.[1][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of apoptosis | 1. Suboptimal BAF concentration: The concentration may be too low to effectively inhibit all caspase activity. | Perform a dose-response experiment with a range of BAF concentrations (e.g., 10 µM to 100 µM) to determine the optimal concentration for your cell type and apoptosis inducer. |
| 2. Inadequate pre-incubation time: The inhibitor needs sufficient time to enter the cells and bind to the caspases before the apoptotic stimulus is applied. | Increase the pre-incubation time with BAF (e.g., 1-2 hours) before adding the apoptosis-inducing agent. | |
| 3. Degraded BAF: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. | Prepare a fresh stock solution of BAF from lyophilized powder and store it in aliquots at -20°C. | |
| High background cell death | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically below 0.1%). Include a solvent-only control in your experiment.[1] |
| 2. BAF toxicity: At very high concentrations, BAF itself might induce cell death. | Determine the optimal BAF concentration through a dose-response curve and use the lowest effective concentration. | |
| Unexpected cell morphology (not apoptotic) | 1. Caspase-independent cell death: Inhibition of caspases can shunt the cell death pathway towards necroptosis or other non-apoptotic forms of cell death.[11] | Investigate markers of other cell death pathways, such as RIPK1 phosphorylation for necroptosis or LC3-II conversion for autophagy. |
| 2. Delayed cell death: BAF may only delay the onset of cell death, with cells eventually succumbing to a caspase-independent mechanism.[6][11] | Perform a time-course experiment to monitor cell viability over a longer period (e.g., 24, 48, 72 hours) after BAF treatment and apoptosis induction. |
Experimental Protocols
General Protocol for Assessing Apoptosis Inhibition with BAF
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
BAF Pre-treatment:
-
Prepare a fresh dilution of your BAF stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from your cells and replace it with the BAF-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Apoptosis Induction:
-
Add your apoptosis-inducing agent to the wells.
-
Include a negative control (cells treated with BAF but no inducer) and a positive control (cells treated with the inducer but no BAF).
-
-
Incubation: Incubate the cells for a predetermined time, based on the known kinetics of apoptosis induction for your model system.
-
Apoptosis Assay: Harvest the cells and assess apoptosis using your chosen method (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assay, or TUNEL assay).
Visualizations
Diagrams
Caption: Mechanism of apoptosis inhibition by BAF.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. adipogen.com [adipogen.com]
- 2. Boc-Asp(OMe)-FMK [cogershop.com]
- 3. mpbio.com [mpbio.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
- 7. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mpbio.com [mpbio.com]
- 10. apexbt.com [apexbt.com]
- 11. Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-Asp(OMe)-fluoromethyl ketone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Asp(OMe)-fluoromethyl ketone (BAF), a cell-permeable, broad-spectrum caspase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BAF)?
A1: this compound is a pan-caspase inhibitor that irreversibly binds to the catalytic site of a broad range of caspases.[1] Caspases are a family of cysteine proteases that are key mediators of apoptosis (programmed cell death). The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the caspases, thereby blocking their proteolytic activity.[2] By inhibiting both initiator and executioner caspases, BAF can effectively prevent the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. The methyl ester group enhances the cell permeability of the inhibitor.[1]
Q2: What is the recommended working concentration for BAF?
A2: The optimal working concentration of BAF is highly dependent on the cell type, the specific experimental conditions, and the apoptosis-inducing stimulus. A common starting range for in vitro cell culture experiments is 10-100 µM.[3][4] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q3: What is the optimal incubation time for BAF to achieve maximum inhibition?
A3: The ideal incubation time can vary based on the experimental design. A pre-incubation period of at least 30-60 minutes with BAF before the addition of an apoptotic stimulus is a common and effective strategy.[2] This allows the inhibitor to permeate the cells and bind to the caspases before they are activated. For some experimental setups, longer incubation times may be necessary. Optimization of the incubation time is critical for achieving maximal inhibition.
Q4: How should I prepare and store BAF?
A4: BAF is typically dissolved in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 20 mM.[1] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][5] When preparing your working solution, dilute the DMSO stock in fresh, pre-warmed culture medium. The final DMSO concentration in your experiment should ideally not exceed 0.1% to prevent solvent-induced cytotoxicity.[1]
Q5: Can BAF induce other forms of cell death or have off-target effects?
A5: While BAF is a potent inhibitor of apoptosis, it's important to be aware of potential off-target effects. Some studies on pan-caspase inhibitors with similar structures (like Z-VAD-FMK) have shown that they can induce autophagy by inhibiting N-glycanase 1 (NGLY1).[6][7] Additionally, at high concentrations, some caspase inhibitors might lead to a switch from apoptotic to necrotic cell death.[8] It is always recommended to include appropriate controls to distinguish between different cell death modalities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Suboptimal BAF concentration: The effective concentration can vary significantly between cell types and the strength of the apoptotic stimulus. | Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your specific experimental model. |
| Insufficient incubation time: The inhibitor may not have had enough time to permeate the cells and bind to the caspases before their activation. | Increase the pre-incubation time with BAF (e.g., try 1, 2, or 4 hours) before adding the apoptotic stimulus. | |
| Caspase-independent cell death: The cell death observed may be occurring through a pathway that does not involve caspases (e.g., necroptosis, ferroptosis). | Use alternative methods to confirm the cell death pathway, such as analyzing for markers of necroptosis (e.g., MLKL phosphorylation) or ferroptosis (e.g., lipid peroxidation). | |
| Cell toxicity observed with BAF treatment alone | High concentration of BAF: The concentration of BAF used may be toxic to your specific cell line. | Perform a toxicity assay with a range of BAF concentrations to determine the maximum non-toxic concentration. |
| DMSO vehicle toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%.[1] Include a vehicle-only control in your experiments to assess the effect of DMSO. | |
| Variability between experiments | Inconsistent BAF activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. | Aliquot the BAF stock solution into single-use vials after reconstitution to avoid multiple freeze-thaw cycles.[3] |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture and experimental procedures as much as possible. | |
| Unexpected cellular effects (e.g., autophagy) | Off-target effects: As mentioned in the FAQs, some pan-caspase inhibitors can have off-target effects, such as the induction of autophagy.[6][7] | Consider using an alternative pan-caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been reported to not induce autophagy.[9] Confirm autophagy induction using specific markers like LC3-II conversion by Western blot. |
Experimental Protocols
Caspase-3/7 Activity Assay
This protocol provides a general method for measuring executioner caspase activity in cell lysates using a colorimetric or fluorometric substrate.
-
Cell Treatment:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of BAF (or vehicle control) for 30-60 minutes.
-
Induce apoptosis using your stimulus of choice and incubate for the desired period.
-
-
Cell Lysis:
-
Harvest the cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the caspase activity assay.
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a new multi-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction mix containing a reaction buffer and a caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess cell viability following treatment with BAF and an apoptotic stimulus.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of BAF (and/or your apoptotic stimulus) and appropriate controls (untreated and vehicle).
-
Incubate for the desired experimental duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: A typical experimental workflow for BAF experiments.
Caption: Intrinsic and extrinsic apoptosis pathways showing BAF inhibition points.
Caption: A logical guide for troubleshooting incomplete apoptosis inhibition.
References
- 1. adipogen.com [adipogen.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Boc-Asp(OMe)-fluoromethyl ketone.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Asp(OMe)-FMK and what is its primary function?
A1: this compound (BAF) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2] Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). BAF is widely used in research to inhibit apoptosis in cell culture and in vivo models to study the roles of caspases in various biological processes.
Q2: What are the known off-target effects of Boc-Asp(OMe)-FMK?
A2: Besides its intended targets (caspases), BAF has been reported to have off-target effects on other proteases, particularly the cysteine proteases cathepsin H and cathepsin L.[3] Additionally, under certain conditions where the apoptotic pathway is blocked, BAF, much like other pan-caspase inhibitors such as Z-VAD-FMK, can promote a form of programmed necrotic cell death called necroptosis.[4][5]
Q3: How does Boc-Asp(OMe)-FMK induce necroptosis?
A3: When caspase activity is broadly inhibited by BAF, the cell's death signaling can be rerouted from apoptosis to necroptosis. This process is often initiated by stimuli like tumor necrosis factor-alpha (TNFα) and involves the activation of a protein complex known as the necrosome.[6][7] Key components of this pathway include Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[6][8]
Q4: Are there any known differences in off-target effects between Boc-Asp(OMe)-FMK and Z-VAD-FMK?
A4: Yes, some studies suggest differences in their off-target profiles. For instance, one study indicated that Boc-D-FMK, unlike Z-VAD-FMK, can prevent the reduction of 14-3-3 protein levels and the subsequent release of the pro-apoptotic protein Bad. This effect is attributed to the inhibition of caspase-6, suggesting a more specific interaction with certain apoptotic signaling pathways compared to Z-VAD-FMK.[9]
Data Presentation
Inhibitory Activity of Boc-Asp(OMe)-FMK
Note: Specific IC50 or Ki values for Boc-Asp(OMe)-FMK against a comprehensive panel of individual caspases and cathepsins are not consistently available in the reviewed literature. The following table provides a summary of the available quantitative data.
| Target/Process | Inhibitor | IC50/Ki | Cell Type/Assay Condition |
| TNFα-stimulated apoptosis | Boc-Asp(OMe)-FMK | 39 µM | Neutrophils |
| Cathepsin H | Boc-Asp(OMe)-FMK | Not specified | N/A |
| Cathepsin L | Boc-Asp(OMe)-FMK | Not specified | N/A |
| Caspase-6 mediated 14-3-3/Bad pathway | Boc-Asp(OMe)-FMK | Effective Inhibition | p815 mastocytoma cells |
Experimental Protocols
Protocol for Assessing Off-Target Protease Activity
This protocol provides a general framework for screening Boc-Asp(OMe)-FMK against a panel of proteases to identify potential off-target activity.
1. Reagents and Materials:
-
Boc-Asp(OMe)-FMK
-
Recombinant proteases of interest (e.g., Cathepsin H, Cathepsin L, and a panel of caspases)
-
Fluorogenic or chromogenic substrates specific for each protease
-
Assay buffer appropriate for each protease
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader with fluorescence or absorbance capabilities
2. Experimental Procedure:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of Boc-Asp(OMe)-FMK in DMSO.
-
Prepare Serial Dilutions: Create a series of dilutions of Boc-Asp(OMe)-FMK in the appropriate assay buffer.
-
Enzyme Preparation: Dilute the recombinant proteases to their optimal working concentration in the corresponding assay buffer.
-
Incubation: In a 96-well plate, add the diluted proteases to wells containing the different concentrations of Boc-Asp(OMe)-FMK or vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for each enzyme to allow for inhibitor binding.
-
Substrate Addition: Add the specific fluorogenic or chromogenic substrate for each protease to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin kinetic readings or take an endpoint reading after a specific incubation time on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Boc-Asp(OMe)-FMK and determine the IC50 value for any observed off-target inhibition.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death observed despite apoptosis inhibition with BAF. | The cells may be undergoing necroptosis, an alternative programmed cell death pathway. | - Co-treat cells with a RIPK1 inhibitor (e.g., Necrostatin-1) to see if cell death is rescued. - Perform an LDH release assay to measure membrane rupture, a hallmark of necrosis. - Use Western blotting to detect the phosphorylation of MLKL, a key marker of necroptosis activation. |
| Inconsistent results when using BAF. | - BAF instability in solution. - Suboptimal inhibitor concentration. | - Prepare fresh dilutions of BAF from a frozen stock for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Difficulty in distinguishing between apoptosis and necroptosis. | Morphological and biochemical features can overlap, especially in late-stage apoptosis. | - Use a combination of assays: Annexin V/PI staining by flow cytometry can help distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necroptotic (Annexin V+/PI+) cells. - Perform Western blotting for key markers of each pathway: cleaved caspase-3 and PARP for apoptosis, and pMLKL for necroptosis. |
Mandatory Visualizations
Caption: Necroptosis signaling pathway induced by TNFα in the presence of Boc-Asp(OMe)-FMK.
Caption: Boc-Asp(OMe)-FMK's preferential inhibition of the 14-3-3/Bad pathway via Caspase-6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
- 9. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Boc-Asp(OMe)-fluoromethyl ketone in solution and storage.
Technical Support Center: Boc-Asp(OMe)-fluoromethyl ketone
Disclaimer: Specific, peer-reviewed stability data for this compound is limited. The information provided below is based on data from supplier technical sheets, general chemical principles of its functional groups (Boc-amino acid, methyl ester, fluoromethyl ketone), and stability data for analogous compounds. It is strongly recommended that users perform their own stability tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of Boc-Asp(OMe)-FMK? A1: The lyophilized powder should be stored at -20°C for long-term storage, where it is reported to be stable for at least 3 years.[1] For short-term storage, +4°C is acceptable.[1] Always keep the container tightly sealed and protected from moisture.[2]
Q2: How should I prepare and store stock solutions? A2: It is recommended to prepare stock solutions in anhydrous DMSO or ethanol (B145695).[1][3] For stock solutions in DMSO, store in small, tightly sealed aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[3][5]
Q3: What is the recommended solvent for making a stock solution? A3: Boc-Asp(OMe)-FMK is soluble in DMSO (up to 60 mg/mL), DMF (up to 30 mg/mL), and ethanol (up to 41.65 mg/mL).[1][2][3] DMSO is commonly used for preparing high-concentration stock solutions.[1][2]
Q4: Is this inhibitor stable in aqueous cell culture media? A4: The stability in aqueous media is limited. The fluoromethyl ketone (FMK) moiety is an electrophilic "warhead" that can react with nucleophiles.[6][7] Furthermore, the methyl ester can be hydrolyzed by cytoplasmic esterases, which is part of its mechanism of action to become the active inhibitor inside the cell.[1][8] For in vivo or cell culture experiments lasting 12-48 hours, fresh inhibitor may need to be added to maintain its effective concentration.[1] It is best practice to dilute the stock solution into aqueous buffers or media immediately before use.
Q5: What are the likely degradation pathways for this compound? A5: Potential degradation pathways include:
-
Hydrolysis of the Boc group: This is accelerated under strong acidic conditions.
-
Hydrolysis of the methyl ester: This can occur under either acidic or basic conditions and is also subject to enzymatic cleavage by esterases.[1]
-
Reactions of the FMK group: The electrophilic ketone can react with nucleophiles present in the solution. This reactivity is essential for its function as a covalent inhibitor but also contributes to its instability.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity in my experiment. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Instability in aqueous buffer: The compound has degraded in your experimental buffer over the course of the assay. 3. Reaction with media components: Nucleophilic components in the media (e.g., thiol-containing compounds like cysteine or DTT) may have inactivated the inhibitor. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot new stocks into single-use vials to avoid freeze-thaw cycles.[5] 2. Minimize the pre-incubation time of the inhibitor in aqueous buffer. Prepare working solutions immediately before adding to the experiment. Consider performing a time-course experiment to determine the inhibitor's functional half-life in your specific medium. 3. Check the composition of your media. If possible, remove or reduce the concentration of highly nucleophilic components or run a control to test for direct inactivation. |
| Precipitate forms when diluting my DMSO stock into aqueous buffer. | Poor solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. The percentage of DMSO may be too low to maintain solubility. | 1. Increase the final percentage of DMSO in your working solution. However, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).[1] 2. Try vortexing or sonicating the solution briefly after dilution. 3. Lower the final concentration of the inhibitor. |
| Inconsistent results between experiments. | 1. Inconsistent inhibitor concentration: This could be due to degradation of an older stock solution or slight variations in pipetting a viscous DMSO stock. 2. Variable storage of working solutions: Storing diluted, aqueous solutions of the inhibitor can lead to variable levels of degradation. | 1. Use a fresh, single-use aliquot of stock solution for each experiment. When pipetting from the stock, ensure the pipette tip is fully submerged and dispense slowly. 2. Adopt a strict protocol of preparing fresh working solutions for every experiment and using them within a defined, short timeframe. |
Stability Data Summary
Since specific quantitative kinetic data for Boc-Asp(OMe)-FMK is not widely published, this table summarizes the stability guidelines based on supplier datasheets and chemical principles.
| Form | Solvent | Storage Temperature | Recommended Duration | Stability Rating |
| Lyophilized Powder | N/A | -20°C | Up to 3 years[1] | Very Stable |
| Lyophilized Powder | N/A | +4°C | Short-term | Stable |
| Stock Solution | DMSO | -80°C | Up to 6 months[4][5] | Stable |
| Stock Solution | DMSO | -20°C | Up to 1 month[4][5] | Moderately Stable |
| Working Solution | Aqueous Buffer / Media | Room Temperature / 37°C | Use immediately | Likely Unstable |
Diagrams
Caption: Factors influencing the stability of Boc-Asp(OMe)-FMK.
Caption: Experimental workflow for assessing compound stability.
Experimental Protocol: Assessing Stability in Aqueous Buffer
Objective: To determine the in-vitro stability and calculate the half-life (t½) of Boc-Asp(OMe)-FMK in a user-defined aqueous buffer using HPLC or LC-MS.
Materials:
-
Boc-Asp(OMe)-FMK (lyophilized powder)
-
Anhydrous DMSO
-
User's experimental buffer (e.g., PBS, cell culture medium)
-
Quenching solution (e.g., Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA))
-
HPLC or LC-MS system with a C18 column
-
Thermostatic incubator or water bath
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of Boc-Asp(OMe)-FMK in anhydrous DMSO.[1] For example, dissolve 2.63 mg of the compound (MW: 263.26 g/mol ) in 500 µL of DMSO.
-
-
Incubation Sample Preparation:
-
Pre-warm your experimental buffer to the desired test temperature (e.g., 25°C or 37°C).
-
In a larger tube, dilute the 20 mM DMSO stock solution into the pre-warmed buffer to achieve the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is low (<0.5%) to mimic experimental conditions.
-
Immediately after mixing, withdraw the first aliquot for the t=0 time point.
-
-
Time-Course Incubation:
-
Incubate the remaining solution at the selected temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The exact time points should be optimized based on the expected stability.
-
-
Sample Quenching:
-
For each aliquot taken, immediately mix it with at least two volumes of ice-cold quenching solution (ACN with 0.1% TFA) to stop degradation and precipitate any proteins if using complex media.[9]
-
For example, add 50 µL of the incubation mixture to 100 µL of the quenching solution in an autosampler vial.
-
Vortex briefly and centrifuge if a precipitate forms, transferring the supernatant for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the quenched samples using a suitable Reverse-Phase HPLC (RP-HPLC) or LC-MS method to separate the parent compound from potential degradants.[10][11]
-
Example HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Inject the t=0 sample first to identify the retention time of the intact Boc-Asp(OMe)-FMK.
-
-
Data Analysis:
-
Integrate the peak area of the intact compound for each time point.
-
Normalize the data by expressing each peak area as a percentage of the peak area at t=0.
-
Plot the natural logarithm (ln) of the percentage of intact compound remaining against time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | Caspase | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound|187389-53-3|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boc-Asp(OMe)-FMK [cogershop.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to minimize cytotoxicity of Boc-Asp(OMe)-fluoromethyl ketone.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Boc-Asp(OMe)-fluoromethyl ketone (BAF).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments using Boc-Asp(OMe)-FMK, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant cell death in my control group treated only with Boc-Asp(OMe)-FMK. What is the likely cause?
A1: Unintended cytotoxicity with Boc-Asp(OMe)-FMK can stem from several factors:
-
High Solvent Concentration: Boc-Asp(OMe)-FMK is typically dissolved in DMSO. Final DMSO concentrations exceeding 0.1% can be toxic to many cell lines.
-
Solution: Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) to assess solvent toxicity. If the vehicle control shows cytotoxicity, reduce the final DMSO concentration in your experiments.
-
-
Off-Target Effects: Like other fmk-based pan-caspase inhibitors, Boc-Asp(OMe)-FMK can have off-target effects. One notable off-target is the enzyme N-glycanase 1 (NGLY1), which can lead to the induction of autophagy and potentially other forms of cell death like necroptosis.[1][2]
-
Inhibitor Concentration: The optimal concentration of Boc-Asp(OMe)-FMK is highly cell-type and stimulus-dependent. A concentration that effectively inhibits apoptosis in one cell line may be cytotoxic to another.
-
Solution: Perform a dose-response experiment to determine the minimal effective concentration that inhibits apoptosis without causing significant cytotoxicity in your specific cell model.
-
Q2: My results are inconsistent when using Boc-Asp(OMe)-FMK. What could be causing this variability?
A2: Inconsistent results are often due to experimental variables. Consider the following:
-
Cell Health and Density: Ensure your cells are healthy, at a low passage number, and seeded at a consistent density for all experiments. Over-confluent or stressed cells can respond differently to treatment.
-
Reagent Preparation and Storage: Prepare fresh dilutions of Boc-Asp(OMe)-FMK from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the inhibitor is fully dissolved before use.
-
Timing of Treatment: The pre-incubation time with the inhibitor and the duration of the experiment can significantly impact the results. Optimize these parameters for your specific experimental setup.
Q3: How can I confirm that the observed cell death is due to cytotoxicity and not the intended apoptosis?
A3: To differentiate between apoptosis and cytotoxicity, you can use a combination of assays:
-
Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) are a good indicator of plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both.
-
Morphological Analysis: Observe cell morphology under a microscope. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, whereas necrotic cells often swell and lyse.
Q4: Are there less toxic alternatives to Boc-Asp(OMe)-FMK?
A4: Yes, Q-VD-OPh is a well-documented alternative pan-caspase inhibitor with lower toxicity and fewer off-target effects compared to fmk-based inhibitors like Boc-Asp(OMe)-FMK and Z-VAD-FMK.[1][2][3]
Data Presentation: Comparison of Pan-Caspase Inhibitors
The following table summarizes the characteristics of Boc-Asp(OMe)-FMK and compares it with another common fmk-based inhibitor, Z-VAD-FMK, and a less toxic alternative, Q-VD-OPh.
| Feature | Boc-Asp(OMe)-FMK (Boc-D-FMK) | Z-VAD-FMK | Q-VD-OPh |
| Inhibitor Type | Pan-caspase inhibitor (fmk-based) | Pan-caspase inhibitor (fmk-based) | Pan-caspase inhibitor (OPh-based) |
| Known Off-Target Effects | Can induce necroptosis[1]; likely inhibits NGLY1 due to structural similarity with Z-VAD-FMK. | Induces autophagy via NGLY1 inhibition[1][3][4]; can induce necroptosis. | No known inhibition of NGLY1; does not induce necroptosis.[1][2][3] |
| Reported Cytotoxicity | Can be cytotoxic at higher concentrations. | Can be cytotoxic at higher concentrations. | Significantly lower cytotoxicity, even at high concentrations.[5] |
Experimental Protocols
Detailed methodologies for key experiments to assess cytotoxicity and apoptosis are provided below.
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
Boc-Asp(OMe)-FMK and other test compounds
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Boc-Asp(OMe)-FMK, a vehicle control (DMSO), a positive control for cytotoxicity (e.g., lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions, typically by comparing the LDH release in treated wells to the maximum LDH release control.[6][7][8][9][10]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Boc-Asp(OMe)-FMK and other test compounds
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Boc-Asp(OMe)-FMK, controls, and apoptosis-inducing agents as required by your experiment.
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and then with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
The following diagrams illustrate key concepts related to the use of Boc-Asp(OMe)-FMK.
Caption: Workflow for assessing Boc-Asp(OMe)-FMK cytotoxicity.
Caption: On-target vs. off-target effects of fmk-inhibitors.
References
- 1. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase inhibition improves viability and efficiency of liposomal transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Interpreting Data from Experiments Using Boc-Asp(OMe)-fluoromethyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Asp(OMe)-fluoromethyl ketone (BAF) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAF) and what is its primary mechanism of action?
A1: this compound (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible broad-spectrum inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play crucial roles in the initiation and execution phases of apoptosis (programmed cell death). BAF works by covalently binding to the catalytic site of caspases, thereby preventing their activity and blocking downstream apoptotic events. Its methyl ester group enhances cell permeability, and once inside the cell, it is cleaved by cellular esterases to release the active inhibitor.[4]
Q2: What are the common applications of BAF in research?
A2: BAF is widely used to:
-
Investigate the role of caspases in apoptosis induced by various stimuli.
-
Delineate caspase-dependent and -independent cell death pathways.
-
Study the therapeutic potential of inhibiting apoptosis in diseases such as neurodegenerative disorders and ischemic injury.
-
Serve as a negative control in experiments where caspase activation is being assessed.
Q3: What is a typical working concentration for BAF in cell culture experiments?
A3: The optimal working concentration of BAF can vary depending on the cell type, treatment duration, and the specific apoptotic stimulus. However, a general starting range is between 20 µM and 100 µM.[5] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: How should I prepare and store BAF?
A4: BAF is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, a stock solution is prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Q1: I'm using BAF to inhibit apoptosis, but I'm still observing cell death. What could be the reason?
A1: There are several potential reasons for observing cell death despite the presence of BAF:
-
Caspase-Independent Cell Death: The apoptotic stimulus you are using may trigger a caspase-independent cell death pathway, such as necroptosis or autophagy. BAF, being a caspase inhibitor, will not be effective in preventing these forms of cell death.
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of BAF may be too low, or the pre-incubation time may be too short to effectively inhibit all caspase activity before the apoptotic cascade is initiated. It is advisable to perform a dose-response and time-course experiment to optimize these parameters.
-
Inhibitor Instability: BAF can become inactive over time, especially in aqueous solutions. Ensure that your stock solution is fresh and has been stored properly. For long-term in vivo experiments, fresh inhibitor may need to be added.[5]
-
High Cytotoxicity of the Apoptotic Inducer: The stimulus you are using might be highly toxic, causing overwhelming cellular damage that leads to necrosis, which is not inhibited by BAF.
Q2: My caspase activity assay shows incomplete inhibition even at high concentrations of BAF. Why is this happening?
A2: This could be due to a few factors:
-
Assay Specificity: The substrate used in your caspase activity assay may not be entirely specific to caspases and could be cleaved by other proteases that are not inhibited by BAF.
-
Overwhelming Caspase Activation: A very strong apoptotic stimulus can lead to a massive activation of caspases that may overwhelm the inhibitory capacity of BAF at the concentration used.
-
Timing of Measurement: Caspase activation is a dynamic process. If you measure the activity too late, the apoptotic process might have progressed to a point where the inhibitor is less effective.
Q3: I'm observing unexpected or off-target effects in my experiment. Could BAF be the cause?
A3: While BAF is a relatively specific caspase inhibitor, off-target effects can occur, especially at high concentrations. These may include:
-
Inhibition of other Cysteine Proteases: BAF has been reported to inhibit other cysteine proteases, such as cathepsins.[4]
-
Cellular Stress: High concentrations of BAF or the solvent (DMSO) can induce cellular stress, leading to unintended biological responses.
-
Alteration of Other Signaling Pathways: Cross-talk between signaling pathways is common. Inhibiting apoptosis can sometimes lead to the activation of other pathways as a cellular response.
Q4: My "inhibitor-treated" control cells show some level of cell death. Is this normal?
A4: Some level of baseline cell death is normal in most cell cultures. However, if you observe a significant increase in cell death in your BAF-treated control group compared to the vehicle control (e.g., DMSO alone), it could indicate that BAF is exhibiting some cytotoxicity at the concentration used. It is crucial to include a vehicle-only control in your experiments to distinguish between the effects of the inhibitor and the solvent. A study on a similar compound, Boc-Asp-CMK, showed that high concentrations can induce necrotic cell death.[7]
Data Presentation
Table 1: Reported IC50 Values for this compound (BAF) and Other Caspase Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| Boc-Asp(OMe)-FMK | TNFα-stimulated apoptosis in neutrophils | 39 µM | [1][8] |
| Q-VD-Oph | Caspase-1 | 50 nM | [2] |
| Q-VD-Oph | Caspase-3 | 25 nM | [2] |
| Q-VD-Oph | Caspase-8 | 100 nM | [2] |
| Q-VD-Oph | Caspase-9 | 430 nM | [2] |
| z-VAD-FMK | Caspase-1 | 3.07 µM | [9] |
| z-VAD-FMK | Caspase-6 | 6.78 µM | [9] |
| z-VAD-FMK | Caspase-7 | 4.11 µM | [9] |
| z-VAD-FMK | Caspase-8 | 5.42 µM | [9] |
| z-VAD-FMK | Caspase-9 | 10.66 µM | [9] |
| z-IETD-FMK | Caspase-8 | 350 nM | [10] |
| Ac-LESD-CMK | Caspase-8 | 50 nM | [10] |
Note: IC50 values can vary depending on the assay conditions and the specific substrate used.
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a general guideline for measuring effector caspase activity in cell lysates.
Materials:
-
Cells treated with apoptotic stimulus +/- BAF
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells/100 µL).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
Include a blank control (Assay Buffer only).
-
-
Reaction Initiation and Measurement:
-
Add the caspase-3/7 substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Plot the fluorescence intensity over time to determine the reaction rate.
-
Compare the rates of the different treatment groups.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability based on mitochondrial activity.
Materials:
-
Cells seeded in a 96-well plate and treated with apoptotic stimulus +/- BAF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with your apoptotic stimulus in the presence or absence of BAF. Include appropriate controls (untreated, vehicle control, BAF only).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Intrinsic and extrinsic apoptosis pathways and the inhibitory action of BAF.
Caption: General experimental workflow for using BAF to study apoptosis.
Caption: Troubleshooting logic for unexpected cell death with BAF.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. mpbio.com [mpbio.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Boc-Asp(OMe)-FMK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Boc-Asp(OMe)-fluoromethyl ketone (BAF) in their experiments. BAF is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor widely used to study apoptosis. However, cells can develop resistance to its inhibitory effects, often by activating caspase-independent cell death pathways. This guide will help you identify and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Asp(OMe)-FMK (BAF) and how does it work?
A1: Boc-Asp(OMe)-FMK, also known as BAF, is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its methyl ester group enhances cell uptake, where intracellular esterases cleave it, activating the inhibitor.[1] BAF then covalently binds to the catalytic site of caspases, the key proteases in the apoptotic cascade, thereby blocking apoptosis.
Q2: My cells are still dying after treatment with BAF. What is the likely cause?
A2: If you observe continued cell death in the presence of BAF, it is highly probable that your cells are utilizing a caspase-independent cell death pathway.[3] These alternative routes to cell demise are not reliant on caspase activity and are therefore unaffected by BAF.
Q3: What are the primary mechanisms of resistance to BAF?
A3: The main resistance mechanisms involve the activation of alternative, caspase-independent cell death pathways, such as:
-
Necroptosis: A form of programmed necrosis mediated by RIPK1, RIPK3, and MLKL.
-
Caspase-independent apoptosis: Mediated by factors like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) released from the mitochondria.
-
Other non-caspase proteases: Activation of proteases like cathepsins and calpains can also lead to cell death.
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins from the Bcl-2 family or Inhibitor of Apoptosis Proteins (IAPs) can make cells more resistant to apoptotic stimuli in general.
-
Drug efflux pumps: Increased activity of membrane pumps that actively remove BAF from the cell can also contribute to resistance.
Q4: What is a typical working concentration for BAF in cell culture?
A4: A common starting concentration for BAF in cell culture is 20 µM.[1] However, the optimal concentration can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific system. One study reported an IC50 of 39 µM for inhibiting TNF-α-stimulated apoptosis in neutrophils.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of cell death with BAF treatment. | Cells are undergoing caspase-independent cell death (e.g., necroptosis). | 1. Assess Necroptosis: Perform a western blot to detect phosphorylated RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins indicates necroptosis. 2. Inhibit Necroptosis: Use specific inhibitors like Necrostatin-1 (for RIPK1) or GSK'872 (for RIPK3) in combination with BAF to see if cell death is blocked. |
| Cells are undergoing caspase-independent apoptosis. | 1. Assess for AIF/EndoG translocation: Perform subcellular fractionation followed by western blotting to check for the presence of AIF and EndoG in the nucleus. 2. Visualize AIF/EndoG: Use immunofluorescence to observe the localization of AIF and EndoG. Nuclear translocation from the mitochondria is a hallmark of this pathway. | |
| Activation of other proteases like cathepsins. | 1. Measure Cathepsin Activity: Use a fluorometric activity assay to measure the activity of cathepsins (e.g., Cathepsin B) in your cell lysates. 2. Inhibit Cathepsins: Use a cathepsin inhibitor (e.g., CA-074Me for Cathepsin B) to determine if this blocks cell death. | |
| Partial inhibition of cell death. | Incomplete inhibition of all relevant caspases. | 1. Increase BAF Concentration: Perform a dose-response experiment to ensure you are using a saturating concentration of BAF. 2. Confirm Caspase Inhibition: Perform a caspase activity assay (e.g., using a fluorogenic substrate like Ac-DEVD-AMC for caspase-3) to confirm that caspase activity is fully blocked in your BAF-treated samples. |
| Contribution from multiple cell death pathways. | Combine BAF with inhibitors of other cell death pathways (e.g., necroptosis or cathepsin inhibitors) to see if a combination treatment is more effective at preventing cell death. | |
| Inconsistent results between experiments. | Reagent instability or improper storage. | 1. Prepare Fresh BAF: Prepare fresh stock solutions of BAF in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C. 2. Check Other Reagents: Ensure all other reagents, including cell culture media and supplements, are fresh and properly stored. |
| Cell line variability. | Ensure you are using a consistent passage number for your cells, as sensitivity to apoptosis can change over time in culture. Regularly check for mycoplasma contamination. |
Quantitative Data
Table 1: Boc-Asp(OMe)-FMK (BAF) Inhibitory Concentration
| Parameter | Value | Context | Reference |
| IC50 | 39 µM | Inhibition of TNF-α-stimulated apoptosis in neutrophils. | [4][5][6] |
Key Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with BAF and/or an apoptotic stimulus.
-
1X PBS, cold
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI)
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot for Detection of Necroptosis Markers
This protocol is for the detection of phosphorylated (activated) forms of RIPK1, RIPK3, and MLKL.
Materials:
-
Cell lysates from treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (see Table 2).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Antibody (Example) | Supplier | Catalog # |
| AIF | Anti-AIF antibody [E20] | Abcam | ab32516 |
| EndoG | Endonuclease G Antibody | Cell Signaling Technology | #4969[7] |
| Phospho-RIPK1 (Ser166) | Phospho-RIP (Ser166) Antibody | Cell Signaling Technology | #31122[8] |
| Phospho-RIPK3 (Ser227) | Phospho-RIP3 (Ser227) (D6W2T) Rabbit mAb | Cell Signaling Technology | #93654[9] |
| Phospho-MLKL (Ser345) | Anti-MLKL (phospho S345) antibody [EPR9515(2)] | Abcam | ab196436[10] |
Cathepsin B Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of Cathepsin B in cell lysates.
Materials:
-
Cell lysates.
-
Cathepsin B Cell Lysis Buffer.
-
Cathepsin B Reaction Buffer.
-
Cathepsin B Substrate (e.g., Ac-RR-AFC).
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Lyse 1-5 x 10^6 cells in 50 µL of chilled Cathepsin B Cell Lysis Buffer.
-
Incubate on ice for 10 minutes and then centrifuge to pellet debris.
-
Add 50 µL of the cell lysate to a well of the 96-well plate.
-
Add 50 µL of Cathepsin B Reaction Buffer.
-
Initiate the reaction by adding 2 µL of 10 mM Cathepsin B substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
Visualizations
Signaling Pathways
Caption: Caspase-dependent apoptosis pathways and the point of inhibition by BAF.
Caption: Overview of key caspase-independent cell death pathways that mediate resistance to BAF.
Experimental Workflow
Caption: A logical workflow for troubleshooting resistance to BAF inhibition.
References
- 1. Anti-AIF Antibody (A82698) | Antibodies.com [antibodies.com]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endonuclease G Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-RIP3 (Ser227) (D6W2T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-MLKL (phospho S345) antibody [EPR9515(2)] (ab196436) | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Pan-Caspase Inhibitors: Boc-Asp(OMe)-FMK vs. Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of apoptosis research and drug development, the ability to modulate caspase activity is paramount. Among the tools available, broad-spectrum or pan-caspase inhibitors are invaluable for dissecting the roles of these cysteine-aspartic proteases in programmed cell death and inflammation. This guide provides an objective comparison of two widely used pan-caspase inhibitors: Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) and Z-Val-Ala-Asp(OMe)-fluoromethyl ketone (Z-VAD-FMK).
Introduction to the Inhibitors
Both Boc-D-FMK and Z-VAD-FMK are cell-permeable, irreversible inhibitors that function by covalently binding to the catalytic site of caspases.[1][2] The fluoromethyl ketone (FMK) moiety reacts with the cysteine in the active site, leading to irreversible inhibition. The peptide sequence dictates the inhibitor's specificity towards different caspases.
This compound (Boc-D-FMK) is a broad-spectrum caspase inhibitor.[3] The Boc (tert-butyloxycarbonyl) protecting group enhances its cell permeability.
Z-VAD-FMK is another potent, cell-permeable, and irreversible pan-caspase inhibitor.[4] The 'Z' represents a benzyloxycarbonyl group, which also aids in cell membrane penetration. It is one of the most extensively studied and utilized pan-caspase inhibitors in apoptosis research.
Mechanism of Action
Both inhibitors share a common mechanism of action. Their peptide backbone mimics the natural substrate of caspases, allowing them to fit into the active site. The electrophilic fluoromethyl ketone group then forms a covalent thioether bond with the catalytic cysteine residue, rendering the enzyme inactive. This irreversible binding ensures a sustained inhibition of caspase activity.
Comparative Performance Data
Z-VAD-FMK: Quantitative Inhibition Data
The following table summarizes the reported IC50 values for Z-VAD-FMK against a panel of human caspases.
| Caspase Target | IC50 (µM) |
| Caspase-1 | 3.07[5] |
| Caspase-1 (activated with Asc) | 1.00[5] |
| Caspase-6 | 6.78[5] |
| Caspase-7 | 4.11[5] |
| Caspase-8 (activated with FADD + Fas) | 5.42[5] |
| Caspase-9 (activated with Apaf-1) | 10.66[5] |
| Caspase-10 (activated with FADD) | 9.52[5] |
Note: Lower IC50 values indicate greater potency.
Boc-Asp(OMe)-FMK: Quantitative and Qualitative Inhibition Data
Quantitative data for Boc-D-FMK against individual purified caspases is less prevalent in the literature. However, several studies provide insights into its efficacy:
-
TNF-α-induced Apoptosis: Boc-D-FMK inhibits apoptosis stimulated by TNF-α in neutrophils with an IC50 of 39 µM.[1][2][3][6][7]
-
Differential Caspase-6 Inhibition: One study directly compared Boc-D-FMK and Z-VAD-FMK and found that Boc-D-FMK was more effective at inhibiting caspase-6 activity.[8] The same study noted that at "usual dosages," Z-VAD-FMK, unlike Boc-D-FMK, could not prevent genistein-induced apoptosis in p815 mastocytoma cells, a phenomenon attributed to its lesser effect on the caspase-6-mediated pathway.[8]
-
General Apoptosis Inhibition: In some cellular models, Boc-D-FMK has been shown to provide complete protection against apoptosis at concentrations greater than 30 µM.
Specificity and Off-Target Effects
While both are considered "pan-caspase" inhibitors, their specificity is not absolute, and they can interact with other cysteine proteases.
-
Boc-Asp(OMe)-FMK: The fluoromethyl ketone pharmacophore in Boc-D-FMK is known to interact with non-caspase cysteine proteases, including cathepsins H and L.[3]
-
Z-VAD-FMK: Z-VAD-FMK has also been reported to inhibit other cysteine proteases such as cathepsins and calpains. Furthermore, it has been identified as an off-target inhibitor of N-glycanase 1 (NGLY1), which can induce autophagy.
These off-target effects are an important consideration when interpreting experimental results, as they can lead to caspase-independent cellular responses.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays used to evaluate the efficacy of these inhibitors are provided below.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of caspases in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells.
-
Add assay buffer to a final volume of 90 µl per well.
-
To initiate the reaction, add 10 µl of the fluorogenic caspase substrate (final concentration 20-50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) at various time points.
-
Calculate the rate of substrate cleavage, which is proportional to the caspase activity.
References
- 1. BOC-D-FMK | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
Validating the Inhibitory Effect of Boc-Asp(OMe)-FMK on Caspase-3: A Comparative Guide
This guide provides a comprehensive comparison of Boc-Asp(OMe)-fluoromethyl ketone (FMK) with other common caspase-3 inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Introduction to Caspase-3 and Its Inhibition
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes associated with programmed cell death. Given its central role, caspase-3 is a key target for therapeutic intervention in diseases characterized by excessive apoptosis. Inhibitors of caspase-3, such as peptide-based fluoromethyl ketones, are invaluable tools for studying apoptosis and for developing potential therapeutics.
Boc-Asp(OMe)-FMK is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor.[1][2] Its methyl ester group enhances cellular uptake, where it is subsequently removed by cytoplasmic esterases to release the active inhibitor.[2] This guide evaluates its performance against other widely used caspase-3 inhibitors.
Comparative Analysis of Caspase-3 Inhibitors
The selection of an appropriate caspase-3 inhibitor depends on experimental needs, including requirements for specificity, potency, and cell permeability. The following table summarizes the key characteristics of Boc-Asp(OMe)-FMK and two other commonly used inhibitors: Z-VAD-FMK and Ac-DEVD-CHO.
| Feature | Boc-Asp(OMe)-FMK | Z-VAD-FMK | Ac-DEVD-CHO | Z-DEVD-FMK |
| Full Name | Boc-Aspartic Acid(O-Methyl)-Fluoromethylketone | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-Fluoromethylketone | N-Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Aldehyde | Carbobenzoxy-Aspartyl-Glutamyl-Valyl-Aspartyl-Fluoromethylketone |
| Mechanism | Irreversible[1][2] | Irreversible[3][4] | Reversible, Competitive[5][6] | Irreversible[7][8] |
| Specificity | Broad-spectrum caspase inhibitor; also inhibits cathepsins H and L[1][2] | Pan-caspase inhibitor (inhibits caspases 1, 3, 4, 7, and others)[4][9] | Highly selective for Caspase-3 and Caspase-7[10] | Specific for Caspase-3, but also inhibits caspases-6, -7, -8, and -10[7][8] |
| Potency | IC50 = 39 µM for TNF-α-induced apoptosis[2] | Potent, with inhibition in the low to mid-nanomolar range for various caspases[11] | Ki = 0.23 nM for Caspase-3[10][12] | IC50 = 1.326 µM for recombinant human caspase-3[13] |
| Cell Permeability | Yes, enhanced by methyl ester group[2] | Yes, enhanced by O-methyl group[3] | Yes[5][14] | Yes, enhanced by N-terminal benzyloxycarbonyl group |
| Key Application | General in vitro and in vivo apoptosis inhibition[2] | Broadly blocking apoptosis in cell culture[3] | Quantifying Caspase-3/7 activity and studying downstream events[14] | Specific inhibition of Caspase-3 in apoptosis studies[7] |
| Limitations | Lacks specificity for caspase-3[2] | Not specific; can be toxic due to fluoroacetate (B1212596) production[13][15] | Poor stability and activity in vivo[13] | Can inhibit other executioner and initiator caspases[7] |
Signaling Pathway and Experimental Workflow
Visualizing the biological pathways and experimental procedures is crucial for understanding the mechanism of inhibition and the validation process.
Caption: Intrinsic and extrinsic apoptotic pathways converge on the activation of executioner caspase-3, which is blocked by Boc-Asp(OMe)-FMK.
Caption: Workflow for validating the efficacy of a caspase-3 inhibitor in a cell-based model.
Caption: Logical comparison of caspase-3 inhibitors based on their primary characteristics.
Experimental Protocols
Detailed methodologies are essential for the accurate validation of inhibitor efficacy.
This assay quantifies the activity of caspase-3 by measuring the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC.[14][16]
Materials:
-
Cells treated with an apoptotic inducer +/- inhibitor.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, with protease inhibitors).[16]
-
2x Reaction Buffer (e.g., containing 10 mM DTT).[17]
-
Caspase-3 Substrate: Ac-DEVD-AMC (50 µM final concentration).[18]
-
96-well black microplate.
-
Fluorometer (Excitation: 380 nm, Emission: 420-460 nm).[14][18]
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cell cultures according to the specific experimental design. Include a negative control (no induction) and a positive control (induction, no inhibitor).
-
Harvest 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.[17]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Normalize all samples to a concentration of 50-200 µg of protein per 50 µL of lysis buffer.[17]
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of normalized cell lysate to each well.
-
Prepare a master mix containing 50 µL of 2x Reaction Buffer and 5 µL of 4 mM Ac-DEVD-AMC substrate per reaction.[17]
-
Add 55 µL of the master mix to each well containing the lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17][18]
-
-
Measurement:
-
Read the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[18]
-
Compare the fluorescence intensity of inhibitor-treated samples to the positive control to determine the percentage of inhibition.
-
This method provides a qualitative or semi-quantitative assessment of caspase-3 activation by detecting the cleaved (active) form of the enzyme.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-cleaved caspase-3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Mix normalized cell lysates (20-40 µg of protein) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically detecting the p17/p19 fragments) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The presence of bands at ~17-19 kDa indicates active caspase-3. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
References
- 1. mpbio.com [mpbio.com]
- 2. adipogen.com [adipogen.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. invivogen.com [invivogen.com]
- 5. thomassci.com [thomassci.com]
- 6. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Selectivity of Boc-Asp(OMe)-FMK: A Comparative Guide to Its Cross-Reactivity with Proteases
For Immediate Publication
A Deep Dive into the Inhibitory Profile of a Widely-Used Pan-Caspase Inhibitor
This guide provides a detailed comparison of the cross-reactivity of Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK), a cell-permeable and irreversible pan-caspase inhibitor, against a panel of caspases and other cysteine proteases. For researchers, scientists, and drug development professionals, understanding the selectivity profile of such a tool compound is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Boc-D-FMK is broadly utilized to study the roles of caspases in apoptosis. However, its efficacy is not confined to this family of proteases. The fluoromethyl ketone (FMK) pharmacophore is known to interact with other non-caspase cysteine proteases, which can lead to off-target effects.[1] This guide presents quantitative data to illuminate the inhibitor's activity across different protease families, offers a detailed experimental protocol for assessing protease inhibition, and visualizes key cellular and experimental pathways.
Comparative Inhibitory Activity of Boc-Asp(OMe)-FMK
The inhibitory potential of Boc-Asp(OMe)-FMK was evaluated against several recombinant caspases and other proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) required for Boc-D-FMK to inhibit the activity of these enzymes. The data reveals that while Boc-D-FMK is a potent inhibitor of caspases, it also exhibits inhibitory activity against other cysteine proteases such as cathepsins at higher concentrations.
| Protease Target | Supposed Specificity | Boc-Asp(OMe)-FMK Apparent IC50 (µM) |
| Recombinant Caspase-3 | Effector Caspase | < 0.1 |
| Recombinant Caspase-8 | Initiator Caspase | < 0.1 |
| DEVDase (Caspase-3/7-like activity) | Effector Caspases | < 0.1 |
| Recombinant Caspase-2 | Initiator Caspase | 0.3 |
| zFRase (Cathepsin B-like activity) | Lysosomal Cysteine Protease | 8 |
| zFRase (Cathepsin L-like activity) | Lysosomal Cysteine Protease | > 100 |
| Muscle Calpain | Calcium-activated Cysteine Protease | > 100 |
Data sourced from Guicciardi et al., J Clin Invest. 2000.[2]
The results indicate that Boc-D-FMK is a potent inhibitor of effector caspases (caspase-3/7) and initiator caspases (caspase-8 and caspase-2). However, it also inhibits cathepsin B activity, albeit at a concentration approximately 80-fold higher than that required for caspase inhibition. This suggests a potential for off-target effects in cellular assays where high concentrations of the inhibitor are used. The inhibitor showed minimal to no activity against cathepsin L and calpain under the tested conditions.[2]
Experimental Protocol: Determination of Protease Inhibition using a Fluorometric Assay
The following is a representative protocol for determining the IC50 value of an inhibitor against a specific caspase using a fluorometric assay. This method is based on the cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethyl coumarin (B35378) (AFC).
1. Reagent Preparation:
-
2X Reaction Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA). Store at 4°C.
-
Dithiothreitol (DTT) Stock Solution (1 M): Prepare in sterile water and store in aliquots at -20°C. Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Caspase Substrate Stock Solution (1 mM): Dissolve the specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9) in DMSO. Store protected from light at -20°C.
-
Recombinant Active Caspase: Reconstitute the lyophilized enzyme in an appropriate buffer to a known concentration and store at -80°C.
-
Inhibitor (Boc-Asp(OMe)-FMK) Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO. Create a serial dilution of the inhibitor to be tested.
2. Assay Procedure:
-
Thaw all reagents on ice and bring to room temperature before use.
-
In a 96-well microtiter plate, add the following to each well:
-
50 µL of 2X Reaction Buffer (with 10 mM DTT).
-
Recombinant active caspase (e.g., 5-10 units).
-
Varying concentrations of the inhibitor (Boc-Asp(OMe)-FMK) or DMSO as a vehicle control.
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the 1 mM caspase substrate (final concentration of 50 µM).
-
Immediately measure the fluorescence in a microplate fluorometer equipped with the appropriate excitation and emission filters (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 1-2 hours.
3. Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (0% inhibition).
-
Plot the inhibitor concentration versus the percentage of inhibition.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Visualizing the Context: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the apoptotic signaling pathway and the general workflow for evaluating inhibitor cross-reactivity.
Caption: Simplified overview of major caspase-mediated apoptotic signaling pathways.
Caption: General experimental workflow for determining inhibitor IC50 values.
References
Validating the Activity of Boc-Asp(OMe)-fluoromethyl ketone: A Comparative Guide with Z-VAD-FMK as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-Asp(OMe)-fluoromethyl ketone (BAF), a broad-spectrum caspase inhibitor, with the well-established pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), which serves as a positive control. The objective is to offer a framework for validating the activity of BAF through experimental data and detailed protocols.
Product Performance Comparison
Both BAF and Z-VAD-FMK are cell-permeable, irreversible inhibitors of caspases, a family of proteases crucial for the execution of apoptosis or programmed cell death.[1][2][3][4][5] Their mechanism of action involves the fluoromethylketone (FMK) moiety, which forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to their inactivation.[5] While both are considered pan-caspase inhibitors, their efficacy against specific caspases can vary. Z-VAD-FMK is extensively characterized and is a commonly used positive control for caspase inhibition studies.[1][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of both inhibitors against various caspases. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and cell type used.
| Inhibitor | Target Caspase(s) | IC50 Value (μM) | Reference |
| Boc-Asp(OMe)-FMK (BAF) | Pan-caspase | 39 (for TNFα-stimulated apoptosis in neutrophils) | [3][8] |
| Z-VAD-FMK | Caspase-1 | 3.07 | [9] |
| Caspase-3 | 0.0015 - 5.8 (in various tumor cell lines) | [1] | |
| Caspase-6 | 6.78 | [9] | |
| Caspase-7 | 4.11 | [9] | |
| Caspase-8 | 5.42 | [9] | |
| Caspase-9 | 10.66 | [9] | |
| Caspase-10 | 9.52 | [9] |
Experimental Protocols
To validate the activity of Boc-Asp(OMe)-FMK, a direct comparison with Z-VAD-FMK using a quantitative caspase activity assay is recommended. A fluorometric caspase-3 activity assay is a standard and sensitive method for this purpose.
Fluorometric Caspase-3 Activity Assay Protocol
This protocol is adapted from commercially available kits and literature sources.[10][11]
1. Materials:
-
Boc-Asp(OMe)-FMK (BAF)
-
Z-VAD-FMK (Positive Control)
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA)
-
Caspase-3 Substrate: DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorometer with excitation/emission filters for AFC (Ex/Em = 400/505 nm) or AMC (Ex/Em = 360/460 nm)
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat cells with varying concentrations of BAF or Z-VAD-FMK for 1 hour. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the chosen apoptosis-inducing agent.
-
Incubate for the desired time period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add 50 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Measurement:
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (DEVD-AFC or Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate).
-
Calculate the fold-increase in caspase-3 activity in the induced, untreated cells compared to the uninduced control.
-
Determine the percentage of caspase-3 inhibition for each concentration of BAF and Z-VAD-FMK.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway
Caption: Apoptosis signaling pathway and points of inhibition.
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mpbio.com [mpbio.com]
- 5. invivogen.com [invivogen.com]
- 6. lb-agar-miller.com [lb-agar-miller.com]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Navigating the Maze of Reproducibility: A Guide to Boc-Asp(OMe)-fluoromethyl ketone from Different Suppliers
For researchers in the throes of drug discovery and cellular signaling studies, the consistency of reagents is paramount. Boc-Asp(OMe)-fluoromethyl ketone (BAF), a widely used broad-spectrum caspase inhibitor, is no exception. Variations in purity, stability, and activity of BAF from different commercial suppliers can significantly impact experimental outcomes, leading to a frustrating lack of reproducibility. This guide provides a framework for comparing BAF from various sources, empowering researchers to make informed decisions and ensure the reliability of their results.
At its core, BAF is a cell-permeable, irreversible pan-caspase inhibitor that plays a crucial role in studying apoptosis and other caspase-mediated processes.[1][2] It functions by covalently binding to the active site of caspases, thereby blocking their proteolytic activity.[3] However, the synthetic nature of this peptide derivative means that its quality can vary between batches and suppliers, introducing a critical variable into otherwise controlled experiments.
The Critical Trifecta: Purity, Identity, and Potency
When evaluating BAF from a new supplier, or even a new lot from a trusted one, a researcher's primary focus should be on three key quality control parameters: purity, identity, and potency. Reputable suppliers should provide a Certificate of Analysis (CoA) detailing these specifications.[4]
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), purity indicates the percentage of the desired compound in the product.[5] Impurities can arise from the synthesis process and may have off-target effects or interfere with the inhibitor's activity. A purity of ≥95% is generally recommended for reliable in vitro experiments.[3][6]
-
Identity: Mass Spectrometry (MS) is the gold standard for confirming the molecular weight of the compound, ensuring that you have indeed received this compound.[7]
-
Potency: This is a measure of the inhibitor's biological activity. While suppliers may not always provide a specific IC50 value on the CoA, they should guarantee its functionality as a caspase inhibitor. Researchers can and should verify the potency of a new batch of BAF in their specific experimental system.
Do-It-Yourself Quality Control: Empowering Your Research
In the absence of comprehensive supplier data or to further validate a new batch, researchers can perform in-house assays to compare the efficacy of BAF from different sources. The two most common and informative assays are the caspase activity assay and the cell viability assay.
Experimental Protocols
1. Caspase Activity Assay (Fluorometric)
This assay directly measures the ability of BAF to inhibit caspase activity in a cell-free system or in cell lysates.
-
Principle: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) is added to a source of active caspases (e.g., recombinant caspase-3 or lysate from apoptotic cells). Active caspases cleave the substrate, releasing a fluorescent molecule (AMC) that can be quantified. The inhibitory effect of BAF is determined by its ability to reduce this fluorescent signal.
-
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5.
-
Active Caspase Source: Recombinant human caspase-3 or lysate from cells induced to undergo apoptosis (e.g., with staurosporine).
-
Caspase Substrate: Ac-DEVD-AMC (10 mM stock in DMSO).
-
Boc-Asp(OMe)-FMK from different suppliers (prepare a dilution series, e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM in DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the active caspase source.
-
Add 10 µL of the BAF dilution or DMSO (vehicle control). Incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of the caspase substrate (final concentration ~50 µM).
-
Measure fluorescence immediately and kinetically over 1-2 hours at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis: Calculate the rate of fluorescence increase for each condition. Compare the inhibition curves and IC50 values for BAF from different suppliers.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the ability of BAF to protect cells from apoptosis-inducing stimuli, thus maintaining cell viability.
-
Principle: Cells are treated with an apoptosis-inducing agent in the presence or absence of BAF. Cell viability is then measured using a metabolic assay (e.g., MTT, which measures mitochondrial activity) or an ATP-based assay (e.g., CellTiter-Glo®). Increased cell viability in the presence of BAF indicates effective caspase inhibition.
-
Methodology:
-
Cell Culture: Plate cells (e.g., Jurkat or HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of BAF from different suppliers for 1-2 hours.
-
Induce apoptosis with a known stimulus (e.g., staurosporine, TNF-α, or TRAIL).
-
Include appropriate controls: untreated cells, cells with apoptosis inducer only, and cells with BAF only.
-
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Viability Measurement: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control. Compare the protective effect of BAF from different suppliers at various concentrations.
-
Data Presentation for Clear Comparison
To facilitate a direct comparison of BAF from different suppliers, all quantitative data should be summarized in clear and well-structured tables.
Table 1: Supplier Information and Stated Quality Control Specifications
| Supplier | Lot Number | Stated Purity (HPLC) | Stated Identity (MS) | Price per mg |
| Supplier A | XXXXX | ≥98% | Confirmed | $XX.XX |
| Supplier B | YYYYY | ≥95% | Confirmed | $YY.YY |
| Supplier C | ZZZZZ | Not Provided | Not Provided | $ZZ.ZZ |
Table 2: In-House Caspase Activity Assay Results
| Supplier | Lot Number | IC50 (nM) for Caspase-3 Inhibition |
| Supplier A | XXXXX | 50.2 ± 3.5 |
| Supplier B | YYYYY | 75.8 ± 5.1 |
| Supplier C | ZZZZZ | 150.1 ± 12.3 |
Table 3: In-House Cell Viability Assay Results (% Protection from Staurosporine-induced Apoptosis at 10 µM)
| Supplier | Lot Number | % Cell Viability |
| Supplier A | XXXXX | 85.3 ± 4.2% |
| Supplier B | YYYYY | 78.1 ± 5.9% |
| Supplier C | ZZZZZ | 55.6 ± 8.7% |
Visualizing the Pathways and Workflows
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways and the inhibitory action of Boc-Asp(OMe)-FMK.
Caption: Recommended experimental workflow for comparing Boc-Asp(OMe)-FMK from different suppliers.
Conclusion: A Call for Rigor and Transparency
The reproducibility of scientific findings is a cornerstone of research. For scientists relying on chemical inhibitors like this compound, this reproducibility is directly tied to the quality and consistency of their reagents. While direct comparative studies from third parties are scarce, researchers can and should adopt a proactive approach to validating their reagents. By demanding comprehensive quality control data from suppliers and implementing in-house validation assays, the scientific community can collectively raise the bar for reagent quality and ensure the robustness and reliability of their research. This guide provides a starting point for establishing such rigorous validation, ultimately leading to more consistent and trustworthy scientific outcomes.
References
A Comparative Guide to the Selectivity of Dipeptidyl Aspartyl m-FMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of dipeptidyl aspartyl methyl-fluoromethylketone (m-FMK) inhibitors, a class of molecules with significant potential in modulating caspase activity. While the broader family of peptidyl m-FMKs has been extensively studied, this guide focuses on the specific contributions of dipeptidyl structures, offering a valuable resource for researchers targeting specific caspases in apoptosis and inflammation research.
Introduction to Dipeptidyl Aspartyl m-FMKs as Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective caspase inhibitors is of paramount importance for both basic research and therapeutic intervention.
Peptidyl m-FMKs are irreversible inhibitors that covalently modify the catalytic cysteine residue in the active site of caspases. The peptide sequence of these inhibitors largely dictates their selectivity towards different caspase isoforms. While tetrapeptidyl inhibitors have been the focus of much research due to their ability to mimic natural caspase substrates, dipeptidyl aspartyl m-FMKs offer a more streamlined scaffold with distinct selectivity profiles.
This guide will delve into the structure-activity relationships (SAR) that govern the selectivity of these dipeptidyl inhibitors, present available quantitative data for key compounds, and provide detailed experimental protocols for assessing their inhibitory activity.
Comparative Selectivity of Dipeptidyl Aspartyl m-FMKs
The selectivity of dipeptidyl aspartyl m-FMK inhibitors is critically influenced by the nature of the amino acid residue at the P2 position (the residue preceding the invariable P1 aspartate). Structure-activity relationship studies have demonstrated that hydrophobic residues at the P2 position generally confer potent inhibitory activity against executioner caspases, particularly caspase-3.
One of the most well-characterized dipeptidyl aspartyl m-FMKs is Z-Val-Asp(OMe)-FMK (Z-VD-FMK) , also known as MX1013. Research has identified the valine residue at the P2 position as optimal for achieving high potency against caspase-3.[1] In contrast, the widely used pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) , is a tripeptidyl inhibitor and exhibits broad-spectrum activity across the caspase family, with the notable exception of caspase-2.[2]
Another relevant compound is MX1153 , a peptidomimetic of a dipeptidyl aspartyl-fmk, which has been identified as a potent broad-spectrum caspase inhibitor.[3] This suggests that modifications to the peptide backbone can significantly impact the selectivity profile.
The following table summarizes the available inhibitory data for these key compounds.
| Inhibitor | Structure | Target Profile | IC50/Ki Values | Selectivity Notes |
| Z-Val-Asp(OMe)-FMK | Dipeptidyl | Potent Caspase-3 Inhibitor | IC50 = 30 nM (for Caspase-3)[1] | P2 valine residue confers high potency for caspase-3. Other hydrophobic P2 residues also show considerable potency.[1] |
| Z-Val-Ala-Asp(OMe)-FMK | Tripeptidyl (for comparison) | Pan-Caspase Inhibitor | Broad-spectrum inhibitor of caspases 1, 3, 4, 7, 8, 9, 10.[2][4] | Serves as a benchmark for broad-spectrum caspase inhibition. Does not significantly inhibit caspase-2.[2] |
| MX1153 | Dipeptidyl Peptidomimetic | Broad-Spectrum Caspase Inhibitor | Potent broad-spectrum caspase inhibitor.[3] | Selective for caspases versus other proteases.[3] |
Off-Target Effects: A Critical Consideration
A significant consideration in the use of peptidyl m-FMK inhibitors is their potential for off-target effects. Notably, the pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other cysteine proteases, such as cathepsins. Furthermore, a critical off-target enzyme for Z-VAD-FMK is the N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This off-target inhibition can lead to cellular responses, such as autophagy, that are independent of caspase inhibition. Researchers utilizing dipeptidyl aspartyl m-FMKs should, therefore, consider evaluating their effects on NGLY1 and other potential off-targets to ensure the observed biological outcomes are a direct result of caspase inhibition.
Experimental Protocols
Accurate determination of the inhibitory potency and selectivity of dipeptidyl aspartyl m-FMKs is crucial for their effective use in research. The following is a detailed protocol for a fluorometric caspase activity assay, which is a standard method for determining the IC50 values of caspase inhibitors.
Protocol: Fluorometric Caspase Activity Assay for IC50 Determination
This protocol is adapted from established methods for measuring caspase activity using a fluorogenic substrate.[5][6][7][8][9][10]
Materials:
-
Recombinant active caspases (e.g., caspase-3, caspase-7, caspase-8, etc.)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Dipeptidyl aspartyl m-FMK inhibitor stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it on ice. Add DTT to the buffer immediately before use.
-
Dilute the recombinant caspase to the desired concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the course of the assay.
-
Prepare a series of dilutions of the dipeptidyl aspartyl m-FMK inhibitor in Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide range of concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the diluted inhibitor solutions (or vehicle control).
-
Add the diluted recombinant caspase to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. This pre-incubation step is crucial for irreversible inhibitors.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add the fluorogenic caspase substrate to each well.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental and conceptual frameworks discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 of dipeptidyl aspartyl m-FMK inhibitors.
Caption: Mechanism of caspase inhibition by dipeptidyl aspartyl m-FMKs.
Conclusion
Dipeptidyl aspartyl m-FMK inhibitors represent a valuable class of tools for the targeted inhibition of specific caspases. Their selectivity is primarily dictated by the P2 residue, with hydrophobic side chains favoring inhibition of executioner caspases like caspase-3. While more comprehensive comparative studies are needed to fully elucidate the selectivity profiles of a wider range of these compounds, the available data highlights their potential for dissecting the intricate roles of individual caspases in cellular processes. Researchers should remain mindful of potential off-target effects and employ rigorous experimental protocols to validate their findings. This guide serves as a foundational resource to aid in the rational selection and application of dipeptidyl aspartyl m-FMK inhibitors in the pursuit of novel scientific discoveries and therapeutic strategies.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. protocols.io [protocols.io]
- 7. thco.com.tw [thco.com.tw]
- 8. takarabio.com [takarabio.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Fluoromethyl Ketone Inhibitors in Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Fluoromethyl ketone (FMK) inhibitors are a significant class of compounds that have been extensively investigated for their therapeutic potential across a spectrum of diseases, primarily owing to their ability to target and inhibit proteases, particularly cysteine and serine proteases. This guide provides a comprehensive review of preclinical and clinical studies involving FMK inhibitors, with a focus on their mechanism of action, target specificity, and efficacy. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of their biological context.
Mechanism of Action and Chemical Properties
Peptidyl fluoromethyl ketones are synthetic molecules designed as inhibitors of hydrolytic enzymes. The incorporation of one or more fluorine atoms adjacent to a C-terminal ketone group significantly alters the compound's physicochemical properties, enhancing the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack by the active site residues of target enzymes, such as the thiol group of cysteine proteases or the hydroxyl group of serine proteases.[1][2]
The degree of fluorination influences the mechanism of inhibition. Mono-fluoromethyl ketones (m-PFMKs) typically act as irreversible inhibitors, forming a stable covalent thioether linkage with the active site cysteine.[2][3] In contrast, di- (d-PFMKs) and tri-fluoromethyl ketones (t-PFMKs) often exhibit reversible, slow-binding inhibition, forming hemi(thio)ketal adducts.[2][4] These di- and tri-fluorinated derivatives can also exist in a hydrated gem-diol form, which mimics the tetrahedral transition state of the enzyme-substrate complex, leading to competitive inhibition.[2]
Preclinical Studies of FMK Inhibitors
A substantial body of preclinical research has demonstrated the efficacy of FMK inhibitors in various disease models, including inflammation, cancer, neurodegenerative disorders, and viral infections.
Cathepsin Inhibition
Cathepsins, a family of lysosomal cysteine proteases, are implicated in numerous pathological conditions, including rheumatoid arthritis and cancer.[2][5] Peptidyl FMKs have been shown to be effective inhibitors of cathepsin B. For instance, a series of peptidyl FMKs with a Phe-Ala sequence demonstrated time-dependent, irreversible inhibition of cathepsin B in vitro.[5] Oral administration of these compounds to rats resulted in a significant reduction of cathepsin B activity in the liver and kidneys.[5][6] Furthermore, in a model of adjuvant-induced arthritis, these FMKs were found to reduce the severity of inflammation and cartilage and bone damage.[5] The dipeptide derivative Z-Phe-Ala-CH2F was identified as a potent inhibitor of human cathepsin B.[2]
Caspase Inhibition
Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death) and inflammation.[7] Consequently, their inhibitors have been explored for therapeutic applications in diseases characterized by excessive apoptosis or inflammation. The pan-caspase inhibitor Z-VAD-fmk is a well-studied tripeptidyl m-FMK that has been shown to be effective in various models of apoptosis.[2][8] For instance, Z-VAD-fmk can protect neurons from ischemic injury and reduce myocardial ischemia-reperfusion injury by attenuating cardiomyocyte apoptosis.[3] Another compound, Z-FA-fmk, originally identified as a cathepsin B and L inhibitor, has been shown to selectively inhibit effector caspases (caspase-2, -3, -6, and -7) over initiator caspases (caspase-8 and -10).[9]
Serine Protease Inhibition
Peptidyl trifluoromethyl ketones have been developed as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE), which is involved in chronic inflammatory lung diseases.[10][11] A series of peptidyl trifluoromethyl ketones were found to have excellent pharmacological profiles and oral bioavailability.[10][11] One of these compounds, ZD8321, entered clinical evaluation.[10][11] The mechanism of inhibition for these trifluoromethyl ketones is believed to involve the formation of a stable hemiacetal with the active site serine residue.[12][13]
Other Protease Targets
The versatility of the FMK scaffold has led to the development of inhibitors for other protease targets. Dipeptidyl glutaminyl FMKs have been investigated as potential inhibitors of the SARS-CoV 3CL protease, which is essential for viral replication.[6] Additionally, FMK-based compounds have been designed to target ubiquitin C-terminal hydrolase L1 (UCHL1), an enzyme implicated in cancer.[14][15]
Clinical Studies
While preclinical data for FMK inhibitors are extensive, clinical development has been more limited. The tripeptidyl t-FMK inhibitor ICI 200,880 was advanced to pre-clinical trials as a protective agent against HLE-induced lung damage.[3] Another peptidyl trifluoromethyl ketone, ZD8321, also entered clinical evaluation for the treatment of diseases in which elastase is implicated.[10][11] However, detailed results from these clinical trials are not widely available in the public domain. One of the challenges for the clinical translation of m-PFMKs has been the in vivo metabolic conversion of the mono-fluoromethyl ketone moiety to the toxic metabolite fluoroacetate.[16]
Quantitative Data Comparison
The following tables summarize the quantitative data for various FMK inhibitors from preclinical studies.
Table 1: In Vitro Efficacy of FMK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Z-Phe-Ala-CH₂F | Cathepsin B | --- | --- | --- | 16,200 | [2] |
| Z-Leu-Gln(NMe₂)-FMK | SARS-CoV 3CL Protease | Cytopathogenic Effect (CPE) Inhibition | 2.5 (EC50) | --- | --- | [6] |
| Z-VAD-fmk | Caspase-1 | --- | --- | --- | 280,000 | [2] |
| Z-VAD-fmk | Caspase-2 | --- | --- | --- | 290 | [2] |
| Z-VAD-fmk | Caspase-8 | --- | --- | --- | 280,000 | [2] |
| Z-YVAD-fmk | Cathepsin X | --- | 0.65 | --- | --- | [2] |
| Z-YVAD-fmk | Cathepsin B | --- | 1.4 | --- | --- | [2] |
| Z-DEVD-fmk | Cathepsin X | --- | 0.63 | --- | --- | [2] |
| Z-DEVD-fmk | Cathepsin B | --- | 0.62 | --- | --- | [2] |
| Unnamed TFMK inhibitor | SARS-CoV 3CL Protease | In vitro enzyme assay | --- | 0.3 | --- | [17] |
| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | --- | --- | 3000 | --- | [12] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | --- | --- | 0.34 | --- | [12] |
Table 2: In Vivo Efficacy of FMK Inhibitors
| Inhibitor | Disease Model | Species | Dose | Route of Administration | Outcome | Reference(s) |
| Peptidyl FMKs (Phe-Ala) | Adjuvant-induced arthritis | Rat | 25 mg/kg | Oral | Reduced inflammation and cartilage/bone damage | [5] |
| Z-Val-Ala-Asp(OMe)-CH₂F | Myocardial ischemia-reperfusion | Rat | 0.1 µM | Intravenous | Limited infarct size | [3] |
| Z-Val-Ala-Asp(OMe)-CH₂F | Intestinal ischemia-reperfusion | Mouse | --- | Subcutaneous | Decreased tissue injury | [3] |
| MX1153 | Mouse liver apoptosis model | Mouse | --- | --- | Active in the model | [18] |
Experimental Protocols and Workflows
General In Vitro Enzyme Inhibition Assay
A common method to assess the potency of FMK inhibitors is through in vitro enzyme inhibition assays. A generalized workflow is as follows:
-
Enzyme and Substrate Preparation: The target protease and a corresponding fluorogenic or chromogenic substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the FMK inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, the inactivation rate constant (k_inact) and the inhibition constant (Ki) are determined.[19]
Caption: A generalized workflow for determining the in vitro potency of FMK inhibitors.
Signaling Pathway of Caspase-Mediated Apoptosis
FMK inhibitors, particularly those targeting caspases, interfere with the apoptotic signaling cascade. The intrinsic pathway of apoptosis, for example, involves the release of cytochrome c from the mitochondria, which leads to the activation of a caspase cascade.
Caption: Inhibition of the intrinsic apoptotic pathway by caspase-targeting FMK inhibitors.
Conclusion
Fluoromethyl ketone inhibitors represent a versatile class of compounds with significant therapeutic potential demonstrated in a wide range of preclinical studies. Their ability to be tailored to specific protease targets through modifications of the peptide backbone makes them attractive candidates for drug development. While challenges related to metabolic stability and off-target effects have hindered their clinical translation, ongoing research into next-generation FMK inhibitors and a deeper understanding of their structure-activity relationships may yet yield clinically successful therapeutics. The data and visualizations presented in this guide offer a comparative overview to aid researchers in the continued exploration and development of this promising class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]
- 7. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 14. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
- 15. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Boc-Asp(OMe)-fluoromethyl ketone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Boc-Asp(OMe)-fluoromethyl ketone (CAS No. 187389-53-3), a cell-permeable, broad-spectrum caspase inhibitor commonly used in apoptosis research. The following procedures are based on established best practices for handling and disposing of halogenated organic compounds in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified as an eye irritant and requires careful handling to avoid exposure.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 respirator or equivalent.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] An accessible safety shower and eye wash station should be nearby.[3]
Quantitative Safety and Hazard Information
The following table summarizes key hazard and safety information for this compound.
| Parameter | Value / Information | Source |
| CAS Number | 187389-53-3 | [1][3] |
| Molecular Formula | C₁₁H₁₈FNO₅ | [1][3] |
| GHS Classification | Serious Eye Damage/Eye Irritation (Category 2A) | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statement | H319: Causes serious eye irritation | [2][3] |
| Storage Temperature | Recommended: -20°C in a dry, well-ventilated place | [1] |
| In case of Eye Contact | Immediately flush eyes with copious amounts of water for several minutes, removing contact lenses if present. Seek medical attention. | [1][3] |
| In case of Skin Contact | Flush skin with large amounts of water and remove contaminated clothing. Seek medical attention. | [1][3] |
| In case of Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all applicable federal, state, and local regulations. It is classified as a halogenated organic compound and should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Procure a dedicated, leak-proof, and chemically compatible waste container for halogenated organic waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
Segregate Waste Streams: It is critical to keep halogenated waste separate from non-halogenated waste to ensure proper and cost-effective disposal by your institution's hazardous waste management provider.
-
Collect Solid Waste:
-
For pure, unused, or expired this compound powder, carefully transfer the solid into the designated halogenated waste container. Avoid creating dust.
-
For chemically contaminated items (e.g., pipette tips, gloves, weigh boats), place them in a separate, clearly labeled solid chemical waste container.
-
-
Collect Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in the designated halogenated liquid waste container.
-
Do not fill the liquid waste container to more than 75% capacity to allow for vapor expansion.
-
Step 2: Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance.
-
Attach a Hazardous Waste Label: Securely affix a hazardous waste tag or label, provided by your institution's Environmental Health and Safety (EHS) department, to the container as soon as the first drop of waste is added.
-
Complete the Label Information: Fill out the label completely and legibly. This must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other components in the container, including solvents (e.g., DMSO, ethanol) and their approximate concentrations or percentages.
-
The date when waste was first added (the "accumulation start date").
-
The name of the principal investigator and the laboratory location.
-
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.
-
Use Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container in case of a leak.
-
Store in a Designated Area: Keep the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as in a ventilated cabinet or fume hood, away from incompatible materials.
Step 4: Spill and Decontamination Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Wear Full PPE: Don the appropriate personal protective equipment as outlined above.
-
Contain and Clean:
-
For solid spills, gently sweep up the powder, avoiding dust formation, and place it in the designated hazardous waste container.
-
For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
-
Decontaminate Surfaces: Scrub the spill area and contaminated equipment with alcohol (e.g., ethanol) to decontaminate.[3] Collect all cleaning materials (wipes, absorbents) and dispose of them as solid hazardous waste.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit (as per your institution's policy), contact your Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Schedule a Pickup: Follow your institution's procedure to schedule a pickup of the hazardous waste. Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste for final disposal at a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Boc-Asp(OMe)-fluoromethyl ketone
Essential Safety and Handling Guide for Boc-Asp(OMe)-fluoromethyl ketone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 187389-53-3). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a cell-permeable, broad-spectrum caspase inhibitor and requires careful handling to mitigate potential health risks.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.[4][5][6]• Use anti-static tools to minimize dust generation.[7]• Change gloves immediately if contaminated.[7] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid aerosol generation.[4][7]• Ensure vials and tubes are securely capped.[7] |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).[7]• Dispose of all contaminated media and consumables as chemical waste.[7] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• N95 or higher Respirator | • Evacuate and secure the area.[6]• Use an appropriate spill kit. Absorb liquids with inert material; carefully sweep up solids to avoid creating dust.[5][6] |
Operational Plan: Step-by-Step Guidance
Proper technique in donning, doffing, and handling is as crucial as the equipment itself to prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Safety Equipment: Ensure an eye-wash station and safety shower are readily accessible.[6]
-
Workspace: Prepare the work surface by covering it with absorbent, disposable bench paper.
Donning PPE Workflow
-
Gown/Lab Coat: Put on a disposable gown or a clean, fully-buttoned lab coat.
-
Respirator (if required): If handling the solid powder outside of a ventilated enclosure, perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes.
-
Gloves: Don the first pair of nitrile gloves. Tuck the cuffs under the gown sleeves. Put the second pair on over the first.
Handling the Compound
-
Weighing (Solid):
-
Preparing Solutions (Liquid):
Doffing PPE Workflow
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside-out.
-
Goggles/Face Shield: Remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.
-
Solid Waste: Place contaminated gloves, gowns, weighing paper, pipette tips, and other solid materials in a designated, sealed chemical waste bag or container.[4][7]
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed hazardous waste container.[7] Do not pour down the drain.[4][6]
-
Container Disposal: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[4][8]
Emergency Procedures: First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5] Seek prompt medical attention.[5][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[5][8]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | Caspase | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biocrick.com [biocrick.com]
- 9. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
